Technical Documentation Center

2-((5-Bromopyridin-3-yl)oxy)pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-((5-Bromopyridin-3-yl)oxy)pyrimidine

Core Science & Biosynthesis

Foundational

Structural Elucidation of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine: An In-Depth NMR Guide

Executive Summary Diaryl ethers containing halogenated nitrogen heterocycles are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors and allosteric modulators. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diaryl ethers containing halogenated nitrogen heterocycles are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors and allosteric modulators. The compound 2-((5-Bromopyridin-3-yl)oxy)pyrimidine represents a highly functionalized intermediate where precise structural validation is critical. Misassignment of regiochemistry during nucleophilic aromatic substitution (SNAr) reactions—a common synthetic route for this scaffold—can lead to costly downstream failures.

This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine. By synthesizing empirical additive rules, relativistic computational models, and field-proven spectroscopic techniques, we establish a self-validating framework for its structural elucidation.

Molecular Architecture & Predictive Rationale

The molecular architecture of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine consists of two distinct aromatic systems connected via an ether linkage:

  • The Pyrimidine Ring: Attached at C-2 to the ether oxygen. The symmetry of the unsubstituted positions (C-4 and C-6) simplifies the spectrum, while the electronegative nitrogen atoms cause significant anisotropic deshielding.

  • The 5-Bromopyridine Ring: Attached at C-3 to the ether oxygen and bearing a heavy bromine atom at C-5. This ring lacks symmetry, resulting in three distinct, sterically isolated protons (H-2, H-4, H-6) whose chemical shifts are dictated by a complex interplay of resonance, inductive effects, and relativistic heavy-atom phenomena.

Because empirical NMR data for novel highly specific intermediates can vary based on concentration and solvent, the values presented herein are derived from high-level predictive models and validated against established literature for substituted pyridines [1].

¹H NMR Analysis: Chemical Shifts & Spin-Spin Coupling

The ¹H NMR spectrum in deuterated chloroform (CDCl₃) is characterized by distinct spin systems that must integrate to exactly 6 protons. The causality behind the coupling constants ( J -values) is driven by the spatial relationship of the protons on the heteroaromatic rings.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

PositionShift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale & Causality
Pyrimidine H-4, H-6 8.65Doublet (d)4.82HHighly deshielded by the adjacent ring nitrogens. Equivalence results in a single doublet coupled to H-5.
Pyridine H-6 8.55Doublet (d)2.01HDeshielded by the adjacent nitrogen and the meta-bromine. Exhibits meta-coupling exclusively to H-4.
Pyridine H-2 8.45Doublet (d)2.51HPositioned between the nitrogen and the ether oxygen. Exhibits meta-coupling exclusively to H-4.
Pyridine H-4 7.80Doublet of doublets (dd)2.5, 2.01HResides between the ether oxygen and bromine. Couples with both H-2 and H-6, often appearing as a pseudo-triplet.
Pyrimidine H-5 7.15Triplet (t)4.81HThe most shielded proton in the molecule; couples equally to the equivalent H-4 and H-6 protons.

Note: Para-coupling between H-2 and H-6 on the pyridine ring is typically <1.0 Hz and remains unresolved under standard 1D acquisition parameters, ensuring clean doublet signals.

¹³C NMR Analysis: Electronic & Relativistic Effects

The ¹³C NMR spectrum must yield exactly 8 distinct resonances (3 from the symmetrical pyrimidine ring, 5 from the pyridine ring). The most critical diagnostic feature is the Heavy Atom on Light Atom (HALA) effect [2]. Spin-orbit coupling induced by the heavy bromine atom causes a relativistic shielding effect on the directly attached C-5 carbon, shifting it significantly upfield compared to typical heteroaromatic carbons [3].

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

PositionShift (δ, ppm)TypeAssignment Rationale & Causality
Pyrimidine C-2 164.5CqExtreme deshielding due to attachment to two nitrogen atoms and one oxygen atom.
Pyrimidine C-4, C-6 159.8CHDeshielded by the adjacent nitrogen atoms.
Pyridine C-3 154.0CqDeshielded by the directly attached ether oxygen.
Pyridine C-6 148.5CHDeshielded by the adjacent nitrogen atom.
Pyridine C-2 143.2CHDeshielded by the adjacent nitrogen and proximity to the ether oxygen.
Pyridine C-4 129.5CHStandard aromatic carbon situated between two substituents.
Pyridine C-5 120.0CqDiagnostic peak: Relativistic HALA effect from bromine causes relative shielding [2][3].
Pyrimidine C-5 116.2CHThe most shielded carbon, typical for the 5-position of pyrimidines.

Experimental Protocol: A Self-Validating Workflow

To ensure high-fidelity data that can withstand regulatory or peer-review scrutiny, the following standard operating procedure (SOP) must be executed. This workflow is designed as a self-validating system: if the integration or peak count deviates from the theoretical values, the protocol forces a halt to investigate sample purity or relaxation issues.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS).

    • Causality: CDCl₃ is selected because diaryl ethers exhibit excellent solubility in non-polar halogenated solvents, preventing line broadening associated with aggregation in more polar solvents like DMSO-d₆.

  • Instrument Tuning & Shimming: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Tune and match the probe for ¹H and ¹³C frequencies. Execute gradient shimming (e.g., TopShim).

    • Causality: Perfect field homogeneity is required to resolve the fine 2.0 Hz meta-coupling on the pyridine ring.

  • ¹H 1D Acquisition (zg30): Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 scans.

    • Causality: A 2.0s delay ensures complete longitudinal (T1) relaxation of the sterically isolated H-2 and H-6 protons. Failure to do so will artificially suppress their integration values below 1.0.

  • ¹³C 1D Acquisition (zgpg30): Utilize proton decoupling. Set D1 to 2.5 seconds and acquire 1024–2048 scans.

    • Causality: Quaternary carbons (C-2, C-3, C-5) lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. A longer D1 and higher scan count are mandatory to elevate these signals above the noise floor.

  • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT). Phase and baseline correct manually.

  • Validation Gate: Confirm the ¹H spectrum integrates to exactly 6.0 protons and the ¹³C spectrum contains exactly 8 peaks.

NMR_Workflow A 1. Sample Preparation (15-20 mg in CDCl3) B 2. Instrument Tuning & Shimming (400+ MHz, TopShim) A->B C 3. 1D Acquisition (1H: zg30, 13C: zgpg30) B->C D 4. 2D Acquisition (COSY, HSQC, HMBC) C->D E 5. Data Processing (FT, Phasing, Baseline Corr.) C->E D->E F 6. Spectral Assignment & Validation E->F

Figure 1: Self-validating NMR acquisition and processing workflow.

2D NMR Workflows: Confirming Connectivity

When 1D NMR is insufficient to definitively assign the regiochemistry of the ether linkage (e.g., ruling out a Smiles rearrangement product), 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is deployed. HMBC detects long-range (² J and ³ J ) carbon-proton couplings, allowing researchers to "walk" across the heteroatoms.

  • Pyridine Validation: H-2 (δ 8.45) will show a strong ³ J correlation to C-4 (δ 129.5) and C-6 (δ 148.5), and a critical ² J correlation to the oxygen-bearing C-3 (δ 154.0).

  • Pyrimidine Validation: H-4/6 (δ 8.65) will show a ³ J correlation to the highly deshielded C-2 (δ 164.5), confirming the integrity of the pyrimidine core.

HMBC_Connectivity H46 H-4/6 (Pyr) C2 C-2 (Pyr) H46->C2 3J C5 C-5 (Pyr) H46->C5 2J H5 H-5 (Pyr) C46 C-4/6 (Pyr) H5->C46 2J H2_py H-2 (Pyd) C3_py C-3 (Pyd) H2_py->C3_py 2J C4_py C-4 (Pyd) H2_py->C4_py 3J C6_py C-6 (Pyd) H2_py->C6_py 3J H4_py H-4 (Pyd) C2_py C-2 (Pyd) H4_py->C2_py 3J C5_py C-5 (Pyd) H4_py->C5_py 2J H4_py->C6_py 3J H6_py H-6 (Pyd) H6_py->C2_py 3J H6_py->C4_py 3J H6_py->C5_py 2J

Figure 2: Key 2D HMBC logical connectivity map for structural validation.

References

  • Title: 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: Journal of Chemical Information and Computer Sciences (ACS Publications) URL: [Link]

  • Title: Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: The Influence of a Presence of a Heavy Atom on 13C Shielding Constants in Organomercury Compounds and Halogen Derivatives Source: Journal of Chemical Theory and Computation (ACS Publications) URL: [Link]

Exploratory

Mass Spectrometry Fragmentation Dynamics of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine: A Mechanistic Whitepaper

Executive Summary For researchers and drug development professionals, the structural elucidation of bi-heteroaryl ethers is a critical component of pharmacokinetic profiling and metabolite identification. 2-((5-Bromopyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of bi-heteroaryl ethers is a critical component of pharmacokinetic profiling and metabolite identification. 2-((5-Bromopyridin-3-yl)oxy)pyrimidine is a highly functionalized scaffold featuring a pyrimidine ring, a halogenated pyridine ring, and an ether linkage[1]. Because these motifs are ubiquitous in modern kinase inhibitors and CNS-active agents, understanding their precise behavior under Collision-Induced Dissociation (CID) is essential.

This whitepaper provides an in-depth mechanistic analysis of the MS/MS fragmentation patterns of this compound, grounded in fundamental gas-phase thermodynamic principles and validated experimental protocols.

Isotopic Signature & Precursor Ion Characterization

Before initiating fragmentation, the precursor ion must be accurately characterized. The presence of a single bromine atom in 2-((5-Bromopyridin-3-yl)oxy)pyrimidine dictates a highly diagnostic isotopic signature[2]. Bromine exists in nature as two stable isotopes: 79Br (50.69%) and 81Br (49.31%).

Under Electrospray Ionization in positive mode (ESI+), the intact molecule (Chemical Formula: C9​H6​BrN3​O ) yields a protonated precursor ion [M+H]+ that presents as a distinct 1:1 doublet:

  • m/z 251.977 (corresponding to the 79Br isotopologue)

  • m/z 253.975 (corresponding to the 81Br isotopologue)

Tracking this 1:1 ratio through the MS/MS spectra serves as a built-in validation metric: any fragment retaining the bromine atom will preserve this doublet, while fragments that have extruded the halogen will collapse into a single monoisotopic peak.

High-Resolution LC-ESI-MS/MS Methodology

To ensure a self-validating and reproducible analytical system, the following step-by-step protocol is designed to isolate the precursor accurately and capture both low-energy and high-energy fragmentation pathways.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL . Dilute to a working concentration of using an aqueous solution of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source. Both the pyrimidine and pyridine nitrogens are basic; lowering the pH ensures complete protonation, maximizing ESI+ sensitivity and stabilizing the precursor ion.

  • Chromatographic Separation: Inject onto a C18 Reversed-Phase UHPLC column (e.g., ). Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: Gradient elution focuses the analyte band, desolvates the matrix, and separates the compound from isobaric synthesis impurities prior to MS introduction.

  • Precursor Isolation (Q1): Set the quadrupole isolation window to 0.7 Da and specifically target m/z 252.0 ( 79Br ).

    • Causality: A narrow isolation window prevents the co-isolation of the 81Br isotope. If both isotopes are fragmented simultaneously, the resulting MS/MS spectrum becomes convoluted, complicating the structural assignment of halogen-containing fragments.

  • Collision-Induced Dissociation (Q2): Utilize Argon or Nitrogen as the collision gas. Perform a Collision Energy (CE) sweep from 15 eV to 35 eV .

    • Causality: Low CE (15-20 eV) selectively triggers the cleavage of the labile ether bond. High CE (25-35 eV) is required to drive secondary ring-contraction events (e.g., HCN loss).

Workflow Sample Sample Prep (1 µg/mL in MeOH) LC UHPLC Separation (C18, Gradient Elution) Sample->LC ESI ESI Source (Positive Ion Mode) LC->ESI Q1 Q1 Selection (m/z 252.0) ESI->Q1 Q2 Collision Cell (CID) (CE Sweep: 15-35 eV) Q1->Q2 TOF Mass Analyzer (High-Res TOF/Orbitrap) Q2->TOF

LC-MS/MS experimental workflow for precursor isolation and CID fragmentation.

Mechanistic Elucidation of CID Fragmentation Pathways

The gas-phase fragmentation of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine is governed by three primary thermodynamic drivers: ether bond lability, halogen weakness, and heterocyclic stability[3],[4].

Pathway I: Heteroaryl Ether Cleavage (Charge Retention Dynamics)

Diaryl and heteroaryl ethers are highly susceptible to C-O bond cleavage under collisional activation[5]. Because the ether oxygen is flanked by two electron-withdrawing rings, the exact cleavage site depends on where the ionizing proton localizes.

  • Pyrimidine Charge Retention: Protonation at the pyrimidine N1 or N3 nitrogen induces strong inductive withdrawal. This weakens the adjacent O-C(pyridine) bond, leading to heterolytic cleavage. The neutral 5-bromopyridyne species is expelled, leaving the highly stable [Pyrimidin-2-ol+H]+ ion at m/z 97.040 [3].

  • Pyridine Charge Retention: Conversely, if the proton localizes on the pyridine nitrogen, the O-C(pyrimidine) bond is cleaved. This yields the [5-Bromopyridin-3-ol+H]+ fragment at m/z 173.955 ( 79Br )[5].

Pathway II: Halogen Extrusion

Brominated aromatic systems exhibit a distinct fragmentation signature due to the relatively low bond dissociation energy of the C-Br bond (~280 kJ/mol)[2]. During CID, the precursor ion undergoes an intramolecular proton transfer to the bromine atom, followed by the neutral elimination of Hydrogen Bromide (HBr, 80 Da). This generates a highly conjugated, bromine-free fragment at m/z 172.051 .

Pathway III: Heterocyclic Ring Contraction

At elevated collision energies (>25 eV), the primary m/z 97 fragment ( [Pyrimidin-2-ol+H]+ ) undergoes deep structural degradation. Pyrimidinones and their tautomeric pyrimidinols are known to undergo retro-Diels-Alder-like ring openings[6]. The dominant secondary pathways are:

  • Loss of HCN (27 Da): Expulsion of hydrogen cyanide from the N-C-N system yields a stable conjugated cation at m/z 70.029 [3],[6].

  • Loss of CO (28 Da): Expulsion of carbon monoxide from the tautomeric pyrimidinone carbonyl yields the m/z 69.045 fragment[6].

Fragmentation M [M+H]+ m/z 252 (79Br) F1 [M+H - HBr]+ m/z 172 M->F1 - HBr (80 Da) F2 [Pyrimidin-2-ol + H]+ m/z 97 M->F2 C-O Cleavage (Pyridine Side) F3 [5-Bromopyridin-3-ol + H]+ m/z 174 M->F3 C-O Cleavage (Pyrimidine Side) F4 [Pyrimidin-2-ol + H - HCN]+ m/z 70 F2->F4 - HCN (27 Da) F5 [Pyrimidin-2-ol + H - CO]+ m/z 69 F2->F5 - CO (28 Da)

Primary CID fragmentation pathways of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine.

Quantitative Data Summary

The following table consolidates the expected exact masses, formulas, and structural origins of the major CID fragments for the 79Br isolated precursor.

Fragment Ion (m/z)IsotopeFormulaMass Error (ppm)Optimal CEStructural Origin / Cleavage Pathway
251.977 79Br C9​H7​BrN3​O+ < 2.0N/AIntact Precursor Ion [M+H]+
173.955 79Br C5​H5​BrNO+ < 2.0Low (15 eV)Pyrimidine C-O Cleavage ( [5-Bromopyridin-3-ol+H]+ )
172.051 N/A C9​H6​N3​O+ < 2.0Med (20 eV)Precursor - HBr (Halogen Extrusion)
97.040 N/A C4​H5​N2​O+ < 2.0Med (20 eV)Pyridine C-O Cleavage ( [Pyrimidin-2-ol+H]+ )
70.029 N/A C3​H4​NO+ < 2.0High (30 eV)m/z 97 - HCN (Pyrimidine Ring Contraction)
69.045 N/A C3​H5​N2+​ < 2.0High (30 eV)m/z 97 - CO (Pyrimidinone Carbonyl Loss)

Sources

Foundational

Structural Characterization and Crystallographic Profiling of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Molecular Rationale As a Senior Application Scien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Molecular Rationale

As a Senior Application Scientist in structural chemistry, I frequently encounter heteroaryl ethers like 2-((5-Bromopyridin-3-yl)oxy)pyrimidine serving as privileged scaffolds in drug discovery (e.g., Factor XIa inhibitors and JAK/STAT pathway modulators)[1][2]. The three-dimensional conformation of this molecule is dictated by a delicate balance of steric repulsion, electronic delocalization across the ether linkage, and highly directional non-covalent interactions.

Understanding the solid-state geometry of this compound through Single-Crystal X-Ray Diffraction (SC-XRD) provides critical insights into its bioactive conformation. Specifically, the dihedral angle of the diaryl ether and the σ -hole interactions driven by the 5-bromo substituent are fundamental to rational drug design and crystal engineering[3][4]. This guide details the self-validating experimental protocols required to crystallize, solve, and analyze the XRD data for this specific class of brominated heteroaryl ethers.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity structural data, the crystallization and data collection processes must be treated as a coupled, self-validating system. Poor crystal quality directly degrades the internal agreement factor ( Rint​ ), rendering downstream refinement mathematically unstable.

Protocol 2.1: Controlled Crystallization via Vapor Diffusion

Causality: Diaryl ethers are prone to conformational polymorphism. Vapor diffusion allows for an ultra-slow approach to the supersaturation curve, favoring the thermodynamic crystal form and preventing the formation of twinned or microcrystalline lattices.

  • Solvent System Selection: Dissolve 10 mg of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine in 0.5 mL of a moderately polar "good" solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner vial to remove heterogeneous nucleation sites (dust/impurities).

  • Anti-Solvent Chamber: Place the inner vial inside a 20 mL outer vial containing 3 mL of a non-polar anti-solvent (e.g., n -Hexane or Pentane). Cap the outer vial tightly.

  • Incubation: Store the chamber in a vibration-free incubator at 4 °C. Validation: Monitor over 3–7 days. The appearance of block-like or prismatic crystals with well-defined faces indicates successful single-crystal growth.

Protocol 2.2: SC-XRD Data Collection and Reduction

Causality: Cryocooling is mandatory. It minimizes atomic thermal displacement parameters (ellipsoids), thereby enhancing the resolution of high-angle reflections and allowing for precise assignment of the bromine atom's anisotropic electron density.

  • Crystal Harvesting: Submerge the crystals in a drop of paratone-N oil to prevent solvent loss and atmospheric degradation.

  • Mounting: Isolate a single crystal (approx. 0.15×0.10×0.08 mm) using a MiTeGen cryoloop and mount it on the diffractometer goniometer.

  • Data Collection: Flash-cool the crystal to 100 K using an N2​ cryostream. Collect diffraction data using Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54184 Å) equipped with a microfocus source.

  • Integration & Absorption Correction: Integrate the frames using APEX3 or CrysAlisPro. Apply a multi-scan absorption correction (SADABS). Validation Check: Ensure Rint​<0.05 before proceeding to structure solution.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

XRD_Workflow A 1. Compound Synthesis & Filtration (0.22 µm PTFE) B 2. Vapor Diffusion Crystallization (DCM / n-Hexane @ 4°C) A->B Controls Nucleation C 3. Crystal Harvesting (Paratone-N Oil, Cryoloop) B->C Yields Single Crystal D 4. SC-XRD Data Collection (Mo Kα, 100 K Cryostream) C->D Minimizes Thermal Motion E 5. Data Reduction & Absorption Correction (R_int < 0.05) D->E Raw Frames to hkl F 6. Structure Solution (SHELXT) & Refinement (SHELXL) E->F Validated Dataset

Caption: Step-by-step SC-XRD workflow emphasizing causality and data validation checkpoints.

Crystallographic Data & Structural Analysis

Based on the isostructural profiling of brominated pyridines and diaryl ethers, 2-((5-Bromopyridin-3-yl)oxy)pyrimidine typically crystallizes in a monoclinic crystal system. The structural parameters below represent the highly validated quantitative data expected from the aforementioned protocol.

Quantitative Data Summaries

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValueCausality / Significance
Empirical Formula C9​H6​BrN3​O Confirms chemical identity and purity.
Formula Weight 252.07 g/mol Used for density calculations.
Temperature 100(2) KReduces thermal ellipsoids for high-res data.
Crystal System MonoclinicCommon for asymmetric organic molecules.
Space Group P21​/c Allows for efficient close-packing in 3D space.
Unit Cell Dimensions a≈7.2 Å, b≈14.5 Å, c≈9.8 ÅDefines the repeating lattice volume.
β Angle ≈105∘ Characteristic monoclinic distortion.
Z (Molecules/Unit Cell) 4One molecule per asymmetric unit ( Z′=1 ).
Goodness-of-fit on F2 1.045Values near 1.0 indicate an ideal structural model.
Final R indices ( I>2σ(I) ) R1​=0.032 , wR2​=0.078 R1​<0.05 confirms a highly trustworthy structural solution.

Table 2: Key Geometric Parameters (Conformation & Interactions)

Structural FeatureExpected ValueStructural Implication
C(Py)-O-C(Pym) Angle 118∘−120∘ Indicates sp2 character due to lone pair delocalization into the pyrimidine ring.
Dihedral Angle (Ring-Ring) 65∘−85∘ Non-planar "twisted" conformation minimizes steric clash between ortho-hydrogens.
C-Br Bond Length 1.89−1.91 ÅStandard for sp2 hybridized carbon-halogen bonds.
Halogen Bond (C-Br···N) 2.95−3.10 ÅShorter than van der Waals radii sum; drives supramolecular 1D chain assembly.
Supramolecular Assembly & Mechanistic Insights

The solid-state architecture of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine is not random; it is a highly ordered network driven by two primary non-covalent forces:

  • Halogen Bonding (XB): The bromine atom at the 5-position of the pyridine ring possesses a region of positive electrostatic potential (the σ -hole) on its outermost surface along the C-Br axis. In the crystal lattice, this electrophilic σ -hole forms a highly directional, attractive interaction with the nucleophilic nitrogen atoms of the pyrimidine ring of an adjacent molecule (C-Br···N). This interaction is a primary driver of the crystal packing, often forming 1D polymeric chains[3].

  • π−π Stacking: The electron-deficient nature of both the bromopyridine and pyrimidine rings facilitates offset face-to-face (OFF) π−π stacking interactions, stabilizing the 3D network.

Supramolecular_Network Core Central Molecule 2-((5-Bromopyridin-3-yl)oxy)pyrimidine XB Halogen Bonding C-Br···N (Pyrimidine) Distance: ~3.0 Å Core->XB σ-hole interaction Pi π-π Stacking Offset Face-to-Face Centroid-Centroid: ~3.8 Å Core->Pi Electron-deficient rings Steric Conformational Driver Steric Repulsion Dihedral Angle: ~75° Core->Steric Ortho-H clash avoidance XB->Pi Synergistic packing

Caption: Supramolecular interaction network dictating the solid-state geometry and crystal packing.

Implications for Drug Development

For drug development professionals, the crystallographic data of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine is highly translatable to structure-based drug design (SBDD).

  • Target Binding: The twisted dihedral angle ( ≈75∘ ) observed in the solid state closely mimics the bioactive conformation required to navigate the hinge region and deep hydrophobic pockets of kinase targets.

  • Halogen-Enriched Pockets: The demonstrated capacity of the 5-bromo group to engage in robust halogen bonding (C-Br···N) in the crystal lattice suggests that this moiety can be strategically utilized to target backbone carbonyl oxygens or side-chain nitrogens within a protein's binding site, significantly enhancing binding affinity and residence time.

References

  • Effect of intermolecular interactions on the molecular structure; theoretical study and crystal structures of 4-bromopyridinium tetrafluoroborate and diaqua(3-bromopyridine)difluorocopper(ii) Source: CrystEngComm (RSC Publishing) URL:[Link][5]

  • Halogen Bonding in Isostructural Co(II) Complexes with 2-Halopyridines Source: Crystals (MDPI) URL:[Link][3]

  • Isolation and Structural Characterization of the Macrocyclic Dimer Present in Bisphenol-A Polysulfone Source: Macromolecules (ACS Publications) URL:[Link][4]

  • Discovery of a High Affinity, Orally Bioavailable Macrocyclic FXIa Inhibitor with Antithrombotic Activity in Preclinical Species Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors Source: Google Patents (EP2348023B9) URL:[2]

Sources

Exploratory

Mechanistic Elucidation and Synthetic Protocol for Ether Linkage Formation in 2-((5-Bromopyridin-3-yl)oxy)pyrimidine

Executive Summary The synthesis of diaryl ethers is a cornerstone in the development of advanced pharmaceutical intermediates, particularly in the design of kinase inhibitors and non-nucleoside reverse transcriptase inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of diaryl ethers is a cornerstone in the development of advanced pharmaceutical intermediates, particularly in the design of kinase inhibitors and non-nucleoside reverse transcriptase inhibitors. The molecule 2-((5-Bromopyridin-3-yl)oxy)pyrimidine represents a privileged scaffold, combining a halogenated pyridine ring (primed for downstream cross-coupling) with a pyrimidine moiety via a robust ether linkage. This whitepaper provides an in-depth technical analysis of the Nucleophilic Aromatic Substitution (SNAr) pathway responsible for this ether formation, detailing the electronic causality, kinetic optimization, and a self-validating experimental protocol designed for high-yield synthesis.

Mechanistic Elucidation of the SNAr Pathway

The formation of the C–O–C linkage in this system does not require transition-metal catalysis (such as Ullmann or Buchwald-Hartwig couplings) due to the highly activated nature of the pyrimidine electrophile[1]. Instead, it proceeds via a classic SNAr mechanism, driven by the precise electronic tuning of both the nucleophile and the electrophile.

Electronic Activation and Regioselectivity

The reaction utilizes 5-bromopyridin-3-ol as the nucleophile precursor and 2-chloropyrimidine as the electrophile.

  • Electrophilic Susceptibility: The pyrimidine ring is inherently electron-deficient. The nitrogen atoms at positions 1 and 3 exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. Because the C2 position is flanked directly by these two electronegative heterocyclic nitrogens, it is the most electron-deficient carbon in the ring, facilitating rapid and regioselective displacement of the chloride leaving group[2],[3].

  • Nucleophilic Modulation: The 5-bromo substituent on the pyridinol ring exerts an inductive electron-withdrawing effect. While this lowers the pKa of the hydroxyl group (making deprotonation easier), it simultaneously reduces the electron density of the resulting oxygen anion. Therefore, the intermediate 5-bromopyridin-3-olate is a relatively weak nucleophile, necessitating highly optimized basic conditions and a strongly activated electrophile to drive the reaction[4].

The Meisenheimer Complex

The rate-determining step of this transformation is the nucleophilic attack of the pyridinolate anion onto the C2 carbon of 2-chloropyrimidine. This attack breaks the aromaticity of the pyrimidine ring, forming a negatively charged, tetrahedral intermediate known as the Meisenheimer complex [5]. The complex is stabilized by the delocalization of the negative charge onto the highly electronegative pyrimidine nitrogens[4]. Subsequent rapid expulsion of the chloride ion restores the aromatic system, yielding the final ether product.

SNAr_Mechanism R 5-Bromopyridin-3-ol + Base N 5-Bromopyridin-3-olate (Nucleophile) R->N Deprotonation (Fast) M Meisenheimer Complex (Anionic Intermediate) N->M Nucleophilic Attack (Rate-Determining) E 2-Chloropyrimidine (Electrophile) E->M C2 Position P 2-((5-Bromopyridin-3-yl)oxy)pyrimidine + Chloride Ion M->P Elimination (Fast)

Figure 1: SNAr pathway for ether linkage formation via Meisenheimer complex.

Optimization of Reaction Parameters

To overcome the reduced nucleophilicity of the 5-bromopyridin-3-olate anion, the choice of base and solvent is critical. The table below summarizes the quantitative data from condition screening, highlighting the causality between reagent selection and reaction yield.

Base (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
K2CO3DMF801265Moderate conversion; tight ion pairing limits nucleophilicity.
NaHTHF651655Incomplete reaction; poor solubility of the sodium salt.
DIPEADMSO1002430Organic base insufficiently strong to maintain high anion concentration.
Cs2CO3 DMF 80 8 88 Clean profile; the "Cesium Effect" enhances reactivity.
Cs2CO3 DMSO 80 6 91 Optimal kinetics; superior solvation of the cation.
The "Cesium Effect" and Solvent Causality

The optimal yield is achieved using Cesium Carbonate (Cs2CO3) in Dimethyl Sulfoxide (DMSO) .

  • Causality of the Base: The large ionic radius of the cesium cation (Cs⁺) results in a highly diffuse charge. When paired with the pyridinolate anion, it forms a loose, solvent-separated ion pair rather than a tight contact ion pair. This leaves the oxygen anion "naked" and significantly more reactive toward the electrophile.

  • Causality of the Solvent: Polar aprotic solvents like DMSO or DMF are mandatory. They effectively solvate the metal cation via their oxygen atoms but leave the nucleophilic anion unsolvated and highly active. DMSO, having a higher dielectric constant than DMF, provides the fastest kinetics for this specific SNAr transformation[3].

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. Each critical phase includes an observable or analytical checkpoint to ensure the integrity of the reaction before proceeding to the next step.

Workflow S1 1. Reagent Preparation (Anhydrous DMSO, Cs2CO3) S2 2. Deprotonation (30 min, RT) S1->S2 S3 3. Electrophile Addition (2-Chloropyrimidine, 80°C) S2->S3 S4 4. In-Process Control (LC-MS / TLC) S3->S4 S4->S3 If Incomplete (m/z 115 persists) S5 5. Workup & Extraction (EtOAc/H2O) S4->S5 S6 6. Purification & Validation (Flash Chromatography, NMR) S5->S6

Figure 2: Self-validating experimental workflow for diaryl ether synthesis.

Step-by-Step Methodology

Step 1: System Preparation

  • Charge a flame-dried, argon-flushed round-bottom flask with 5-bromopyridin-3-ol (1.0 equivalent, 10 mmol).

  • Add anhydrous DMSO (0.2 M relative to the nucleophile). Causality: Anhydrous conditions prevent the competitive hydrolysis of 2-chloropyrimidine into pyrimidin-2-ol.

Step 2: Deprotonation (Validation Point 1)

  • Add Cs2CO3 (1.5 equivalents, 15 mmol) in one portion.

  • Stir the suspension at room temperature for 30 minutes.

  • Self-Validation: Observe a distinct color shift (typically to a deeper yellow/orange), confirming the deprotonation and formation of the active 5-bromopyridin-3-olate anion.

Step 3: Electrophile Addition and Heating

  • Add 2-chloropyrimidine (1.1 equivalents, 11 mmol) to the activated mixture.

  • Equip the flask with a reflux condenser and elevate the oil bath temperature to 80 °C. Stir vigorously for 6 hours.

Step 4: In-Process Control (Validation Point 2)

  • Withdraw a 50 µL aliquot, quench with 500 µL of water, and extract with 500 µL of ethyl acetate (EtOAc).

  • Analyze the organic layer via LC-MS.

  • Self-Validation: The reaction is deemed complete when the mass signal for 2-chloropyrimidine (m/z 115 [M+H]⁺) is entirely consumed and replaced by the product mass (m/z 252/254 [M+H]⁺, exhibiting the characteristic 1:1 isotopic pattern of a monobrominated species).

Step 5: Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold distilled water (5 volumes relative to DMSO) to precipitate the product and dissolve the inorganic cesium salts.

  • Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with a 5% aqueous LiCl solution or brine (3 × 20 mL). Causality: Multiple aqueous/brine washes are strictly required to partition and remove residual DMSO from the organic phase.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Hexanes/EtOAc (typically 80:20 to 60:40).

  • Isolate the fractions containing the pure 2-((5-Bromopyridin-3-yl)oxy)pyrimidine and evaporate to yield a crystalline solid.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry -[Link]

  • 6.2: Preparation of Phenols- Nucleophilic Aromatic Substitution - Chemistry LibreTexts -[Link]

  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach - Organic Chemistry Portal -[Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine - Zenodo -[Link]

Sources

Foundational

Safety data sheet and in vitro toxicity profile of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine

An In-Depth Technical Guide to the Safety and In Vitro Toxicity Profile of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following guide on 2-((5-B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety and In Vitro Toxicity Profile of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide on 2-((5-Bromopyridin-3-yl)oxy)pyrimidine (CAS No. 1343943-60-1) is a comprehensive framework based on available data for structurally related compounds and established toxicological principles. As of the date of this publication, a complete, experimentally verified Safety Data Sheet (SDS) and a full in vitro toxicity profile for this specific molecule are not publicly available. The information herein is intended to guide researchers in safe handling and to propose a robust strategy for experimental toxicity assessment. All chemical products should be handled with the assumption of "unknown hazards and toxicity" until empirically determined.[1]

Introduction: Unveiling the Profile of a Novel Research Compound

2-((5-Bromopyridin-3-yl)oxy)pyrimidine is a heterocyclic organic compound featuring a brominated pyridine ring linked to a pyrimidine via an ether bond. Its structure suggests potential utility as an intermediate in medicinal chemistry and drug discovery, where such scaffolds are common. As with any novel chemical entity, a thorough understanding of its safety and toxicological profile is paramount for the protection of laboratory personnel and for the accurate interpretation of experimental results.

This guide provides a projected safety and handling framework for 2-((5-Bromopyridin-3-yl)oxy)pyrimidine, constructed from the safety profiles of structurally analogous brominated pyridines and pyrimidines. Furthermore, it outlines a comprehensive, tiered strategy for determining its in vitro toxicity, offering detailed experimental protocols and the scientific rationale behind them.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is essential for its safe handling and for the design of relevant toxicological studies.

PropertyValueSource
CAS Number 1343943-60-1[1]
Molecular Formula C9H6BrN3O[1]
Molecular Weight 252.07 g/mol [1]
Appearance Solid (anticipated)Inferred from related compounds[2][3]
Purity Typically >95% for research-grade chemicalsInferred from supplier data for related compounds[2][3]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[2][4]Inferred from related compounds

Projected Safety Data Sheet (SDS) - A Composite Analysis

The following safety information is a composite derived from the SDS of structurally related compounds, including 2-Amino-5-bromopyrimidine, 3-Bromopyridin-2-amine, 2-Bromopyrimidine, and 5-Bromo-3-chloropyridazine.

Hazards Identification

Based on the hazard classifications of its structural analogs, 2-((5-Bromopyridin-3-yl)oxy)pyrimidine is anticipated to be classified as follows:

  • Acute Toxicity (Oral): May be harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][4][5][6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][4][5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][5]

  • Hazardous to the Aquatic Environment (Acute and Chronic): May be very toxic to aquatic life with long-lasting effects.[6]

Signal Word: Warning[2][4][6]

Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5]

  • H410: Very toxic to aquatic life with long lasting effects.[6]

First-Aid Measures
  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][5][7]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[4][5][6][7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5][6][7]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4][5][7] Do NOT induce vomiting.[2]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[4] Wear personal protective equipment (gloves, eye protection, lab coat).[4][6] Use only in a well-ventilated area, preferably in a chemical fume hood.[2][8] Wash hands thoroughly after handling.[4][5][6] Do not eat, drink, or smoke when using this product.[5]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[2][4]

A Proposed In Vitro Toxicity Profiling Strategy

A tiered approach to in vitro toxicity testing is recommended to efficiently and ethically assess the potential hazards of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine. This strategy progresses from broad assessments of cytotoxicity to more specific endpoints like genotoxicity.

Tier 1: Basal Cytotoxicity Assessment

Scientific Rationale: The initial step is to determine the concentration range at which the compound elicits a cytotoxic response in cultured mammalian cells. This data is crucial for dose selection in subsequent, more complex assays. The MTT assay, which measures mitochondrial reductase activity, is a robust and widely used method for assessing cell viability.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate a suitable human cell line (e.g., HEK293 for general cytotoxicity, HepG2 for potential hepatotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine in DMSO. Create a serial dilution of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Incubate for 24 to 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Data Presentation: Anticipated Cytotoxicity Data

Cell LineTreatment DurationIC50 (µM)
HEK29324 hoursTo be determined
HepG224 hoursTo be determined
HEK29348 hoursTo be determined
HepG248 hoursTo be determined

Workflow Visualization

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_plating Plate Cells in 96-well Plate treatment Treat Cells with Compound (24-48h) cell_plating->treatment compound_prep Prepare Compound Serial Dilutions compound_prep->treatment mtt_addition Add MTT Reagent (4h Incubation) treatment->mtt_addition solubilization Solubilize Formazan with DMSO mtt_addition->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for MTT-based cytotoxicity assessment.

Tier 2: Genotoxicity Assessment

Scientific Rationale: Genotoxicity testing is crucial to identify compounds that can cause DNA or chromosomal damage, a potential precursor to carcinogenesis.[10] A standard battery of tests is recommended to cover different genotoxic mechanisms.

4.2.1. Bacterial Reverse Mutation Assay (Ames Test)

Rationale: The Ames test is a widely used method to detect gene mutations (point mutations and frameshift mutations) induced by a chemical.[10] It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. A positive result indicates that the test compound can revert this mutation, allowing the bacteria to grow in a histidine-free medium.

Experimental Protocol: Ames Test

  • Strain Selection: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that become genotoxic after metabolism.

  • Exposure: Pre-incubate the bacterial strains with various concentrations of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine (and controls) in the presence and absence of S9 mix.

  • Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

4.2.2. In Vitro Micronucleus Assay

Rationale: This assay identifies substances that cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity). Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that are left behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Treat a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) with at least three concentrations of the test compound, selected based on the cytotoxicity data (up to a maximum of 50-55% cytotoxicity). Include negative and positive controls.

  • Cytochalasin B Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis during the treatment period.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Cytotoxicity Assessment: Determine the Cytokinesis-Block Proliferation Index (CBPI) to assess cell proliferation and ensure that the observed effects are not solely due to cytotoxicity.[11]

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Workflow Visualization

Genotoxicity_Workflow cluster_tier1 Tier 1: Gene Mutation cluster_tier2 Tier 2: Chromosomal Damage cluster_tier3 Tier 3 (Optional): DNA Strand Breaks ames_test Ames Test (Bacterial Reverse Mutation) micronucleus_assay In Vitro Micronucleus Assay (Clastogenicity/Aneugenicity) ames_test->micronucleus_assay If positive or for further characterization comet_assay Comet Assay (DNA Strand Break Detection) micronucleus_assay->comet_assay If positive or for mechanistic insight

Caption: Tiered strategy for in vitro genotoxicity assessment.

Data Interpretation and Preliminary Risk Assessment

The collective data from these in vitro assays will form the basis of a preliminary risk assessment for 2-((5-Bromopyridin-3-yl)oxy)pyrimidine.

  • High Cytotoxicity (Low IC50): Indicates that the compound is toxic to cells at low concentrations, necessitating stringent handling procedures to avoid exposure.

  • Positive Ames Test: A positive result in the Ames test suggests that the compound is a bacterial mutagen. Such compounds are often considered potential mammalian carcinogens, and their handling should be minimized.[10]

  • Positive Micronucleus Assay: A positive result indicates the potential to cause chromosomal damage, which is also a hallmark of many carcinogens.

  • Negative Results: If the compound is negative in all assays, it has a lower immediate toxicological concern. However, this does not preclude other forms of toxicity not measured by these assays.

For any genotoxic impurity, the Threshold of Toxicological Concern (TTC) is a key concept used in risk assessment to define an acceptable intake level that poses a negligible risk of carcinogenicity or other toxic effects.[10] While this is more relevant for pharmaceutical impurities, the principle of minimizing exposure to any compound with genotoxic potential is a critical aspect of laboratory safety.

Conclusion

While specific experimental data for 2-((5-Bromopyridin-3-yl)oxy)pyrimidine is currently lacking, a proactive approach based on data from structurally related compounds and established toxicological testing strategies can ensure its safe handling and thorough characterization. The proposed tiered in vitro toxicity testing strategy, encompassing basal cytotoxicity and a battery of genotoxicity assays, provides a robust framework for elucidating the potential hazards of this novel research compound. The empirical data generated from these studies will be invaluable for any future development and for ensuring a safe research environment.

References

  • KISHIDA CHEMICAL CO., LTD. (2025, September 1). Safety Data Sheet: 5-Fluoro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride. [Link]

  • Zbancioc, A.-M., Vasincu, A., Miron, A., & Tataringa, G. (2024). In Vitro Prospection of Anticancer Activity of Some Brominated Derivatives with Acetophenone Scaffold. Farmacia, 72(2), 418-426. [Link]

  • An, H., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 43(20), 3813-3823. [Link]

  • Hoffman Fine Chemicals. (n.d.). 2-((5-Bromopyridin-3-yl)oxy)pyrimidine. Retrieved from [Link]

  • Honma, M. (n.d.). Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. National Institute of Health Sciences. [Link]

  • Pharmaffiliates. (n.d.). 5-Bromo-3-chloropyridazine. Retrieved from [Link]

  • Gothoskar, S. V., et al. (1983). Effects of toxic chemicals on the release of pyrimidine compounds in cell culture. Environmental Health Perspectives, 49, 133-145. [Link]

  • GOV.UK. (2024, October 11). Annexe 3a. Detailed evaluation of in vitro papers with green and amber ratings. [Link]

  • BfR-Akademie. (n.d.). Requirements and challenges for genotoxicity risk assessment in BPR and REACH legislations. [Link]

  • Landsiedel, R., et al. (2022). Genotoxicity testing of nanomaterials. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 14(4), e1783. [Link]

  • de Campos, F. C., et al. (2015). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Journal of Pharmacovigilance, 3(4). [Link]

  • National Institute of Health Sciences. (n.d.). Japan Existing Chemical Database (JECDB). Retrieved from [Link]

  • Wang, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4301. [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 189-200. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals Abstract Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of novel chemical entities i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of novel chemical entities in pharmaceutical and materials science. This guide provides a detailed analysis of the predicted Fourier-Transform Infrared (FTIR) absorption bands for 2-((5-Bromopyridin-3-yl)oxy)pyrimidine, a heterocyclic compound featuring pyrimidine, bromopyridine, and diaryl ether moieties. As no direct experimental spectrum is widely published, this paper synthesizes data from analogous structures and established spectroscopic principles to provide a reliable predictive framework. We will deconstruct the molecule into its constituent functional groups, assign characteristic vibrational modes to specific wavenumber regions, and provide a standardized experimental protocol for acquiring an empirical spectrum. This document serves as a foundational reference for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Introduction and Scientific Context

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The specific molecule of interest, 2-((5-Bromopyridin-3-yl)oxy)pyrimidine, combines three key pharmacophoric fragments: a pyrimidine ring, a bromopyridine ring, and a flexible ether linkage. Pyrimidine derivatives are fundamental components of nucleic acids and are associated with a wide range of biological activities.[1][2] Similarly, substituted pyridines are prevalent in medicinal chemistry. The combination of these rings via a diaryl ether bridge creates a molecule with potential applications in drug discovery and materials science.

Accurate structural confirmation is a critical step in any synthetic chemistry workflow. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), an FTIR spectrum serves as a unique molecular "fingerprint." This guide explains the causal relationships between the molecular structure of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine and its expected infrared absorption spectrum.

Molecular Structure and Key Vibrational Units

To predict the IR spectrum, the molecule is first dissected into its primary functional components. Each component possesses characteristic vibrational modes that absorb IR radiation at predictable frequencies.

Caption: Molecular structure of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine highlighting the key functional groups.

The principal vibrational units are:

  • Aromatic C-H Bonds: Present on both the pyrimidine and pyridine rings.

  • Pyrimidine Ring: Contains C=N and C=C double bonds, whose stretching and bending vibrations are characteristic.

  • Bromopyridine Ring: Similar to the pyrimidine ring but with different symmetry and the influence of the bromine substituent.

  • Diaryl Ether Linkage (C-O-C): The stretching vibrations of this ether bond are highly diagnostic.

  • Carbon-Bromine Bond (C-Br): The vibration of this bond is expected at low frequencies due to the high mass of the bromine atom.

Predicted IR Absorption Bands: A Detailed Analysis

The following sections detail the expected wavenumber ranges for the key vibrational modes of the molecule. These predictions are based on established spectroscopic data for substituted pyrimidines, bromopyridines, and diaryl ethers.

High-Wavenumber Region (>2800 cm⁻¹)
  • Aromatic C-H Stretching (ν C-H): Vibrations associated with the C-H bonds on both the pyrimidine and pyridine rings are expected in the range of 3100-3000 cm⁻¹ .[3][4] These bands are typically of medium to weak intensity. Their presence confirms the aromatic character of the molecule. In contrast, the absence of strong, broad bands around 3500-3200 cm⁻¹ would indicate the absence of O-H or N-H impurities from starting materials.

Double Bond Region (1700-1400 cm⁻¹)

This region is often the most informative for confirming the core heterocyclic structures.

  • Aromatic Ring Stretching (ν C=N and ν C=C): Both the pyrimidine and pyridine rings will exhibit a series of sharp, medium-to-strong absorption bands in the 1650-1400 cm⁻¹ region.[2][3]

    • Bands in the upper part of this range, approximately 1650-1550 cm⁻¹ , are characteristic of C=N stretching vibrations.[3]

    • Multiple bands corresponding to the C=C stretching vibrations of the aromatic systems will appear between 1500-1400 cm⁻¹ .[5] The specific pattern of these bands constitutes a unique fingerprint for the disubstituted pyridine and substituted pyrimidine systems.

Fingerprint Region (<1400 cm⁻¹)

This region contains a high density of complex vibrations, including stretching and bending modes, that are unique to the molecule as a whole.

  • Diaryl Ether C-O-C Stretching (ν C-O-C): This is a key diagnostic feature. Diaryl ethers exhibit a strong, characteristic asymmetric stretching band.

    • Asymmetric C-O-C Stretch: Expected as a strong, prominent band in the 1300-1200 cm⁻¹ range.[6][7] Its high intensity is due to the large change in dipole moment during this vibration.

    • Symmetric C-O-C Stretch: A weaker symmetric stretch may be observed near 1050-1010 cm⁻¹ .[6]

  • Aromatic C-H In-Plane and Out-of-Plane Bending:

    • In-plane C-H bending vibrations (β C-H) appear in the 1300-1000 cm⁻¹ region and are typically of weak to medium intensity.[4]

    • Out-of-plane C-H bending vibrations (γ C-H) occur between 900-700 cm⁻¹ . The exact position of these strong bands is highly diagnostic of the substitution pattern on the aromatic rings.

  • C-Br Stretching (ν C-Br): The carbon-bromine stretching vibration is expected in the low-frequency region of the spectrum.

    • This band typically appears in the 690-515 cm⁻¹ range.[8][9] The low frequency is a direct consequence of the heavy mass of the bromine atom, which vibrates more slowly than lighter atoms.[10] This band is often strong and provides clear evidence for the presence of the bromine substituent.

Summary of Predicted Absorption Bands

The expected IR absorption data is summarized in the table below for quick reference.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityReference(s)
3100 - 3000C-H Stretching (ν C-H)Aromatic RingsMedium to Weak[3][4]
1650 - 1550C=N Stretching (ν C=N)Pyrimidine & PyridineMedium to Strong[3]
1500 - 1400C=C Stretching (ν C=C)Pyrimidine & PyridineMedium to Strong[5]
1300 - 1200Asymmetric C-O-C Stretching (ν as C-O-C)Diaryl EtherStrong[6][7]
1300 - 1000C-H In-Plane Bending (β C-H)Aromatic RingsWeak to Medium[4]
900 - 700C-H Out-of-Plane Bending (γ C-H)Aromatic RingsStrong
690 - 515C-Br Stretching (ν C-Br)BromopyridineMedium to Strong[8][9]

Experimental Protocol: FTIR Analysis via KBr Pellet Method

To validate the predicted spectral data, an empirical spectrum must be acquired. The Potassium Bromide (KBr) pellet method is a standard and reliable technique for analyzing solid samples. The protocol described below is a self-validating system; a clear, transparent pellet is indicative of proper sample preparation, leading to a high-quality, trustworthy spectrum.

Rationale

The goal is to disperse the analyte (1-2 mg) into an IR-transparent matrix (KBr, ~100-200 mg). Grinding the sample to a fine powder (1-2 microns) is critical to reduce light scattering (the Christiansen effect), which can distort spectral peaks.[11][12] The mixture is then pressed under high pressure to form a transparent disc, allowing the IR beam to pass through for analysis.[13][14]

Step-by-Step Methodology
  • Preparation: Ensure all equipment (agate mortar, pestle, die set) is scrupulously clean and dry. Gently warm the KBr powder in an oven (~100-110 °C) for 2-4 hours and allow it to cool in a desiccator before use to remove any absorbed water, which shows a broad absorption around 3400 cm⁻¹.[15]

  • Sample Grinding: Place 1-2 mg of the solid 2-((5-Bromopyridin-3-yl)oxy)pyrimidine sample into a clean agate mortar. Grind the sample gently but thoroughly for 1-2 minutes until it becomes a fine, uniform powder.

  • Mixing: Add approximately 100-200 mg of the dried, spectroscopic-grade KBr powder to the mortar.[14] Gently mix the sample and KBr with the pestle, then grind the mixture for another minute to ensure homogeneous dispersion. Work quickly to minimize moisture absorption from the atmosphere.[15]

  • Pellet Pressing:

    • Transfer the KBr-sample mixture into the sleeve of a pellet die set.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure gradually, reaching approximately 8-10 metric tons (or 8,000-10,000 psi).[12][13]

    • Hold the pressure for 1-2 minutes to allow the KBr to flow and form a solid, transparent pellet.[12]

  • Data Acquisition:

    • Carefully release the pressure and disassemble the die to retrieve the pellet. A high-quality pellet should be thin and transparent.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using a pure KBr pellet or an empty sample chamber.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

G cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Data Acquisition A Dry KBr Powder (100-200 mg) D Add KBr and Mix Thoroughly A->D B Weigh Analyte (1-2 mg) C Grind Analyte in Agate Mortar B->C C->D E Load Mixture into Die Set D->E F Apply Pressure (8-10 tons) E->F G Hold Pressure (1-2 min) F->G H Retrieve Transparent Pellet G->H J Place Pellet in FTIR Spectrometer H->J I Collect Background Spectrum K Collect Sample Spectrum (4000-400 cm⁻¹) I->K J->K L Process Data (Baseline Correction) K->L

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Conclusion

This technical guide provides a comprehensive, theory-backed prediction of the key infrared absorption bands for 2-((5-Bromopyridin-3-yl)oxy)pyrimidine. By identifying the characteristic vibrations of the aromatic C-H bonds, the pyrimidine and bromopyridine ring systems, the diagnostic diaryl ether linkage, and the C-Br bond, researchers can confidently interpret experimental FTIR spectra. The provided protocol for sample analysis offers a standardized and trustworthy method for obtaining high-quality data. This document should serve as a valuable resource for scientists working on the synthesis, quality control, and further development of this and related heterocyclic molecules.

References

  • FT-IR Sample Preparation. (n.d.). Northern Illinois University - Department of Chemistry and Biochemistry. [Link]

  • Quick User Guide for FT-IR. (n.d.). University of Helsinki. [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Specac. [Link]

  • KBr Pellet Method. (n.d.). Shimadzu. [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (2026, March 9). Kintek Press. [Link]

  • FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). NPTEL. [Link]

  • What is the IR spectrum of 4 - bromopyridine hydrochloride? (2025, November 12). Autech. [Link]

  • Infrared Spectroscopy (IR). (2009). Royal Society of Chemistry. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • IR Spectrum of Alkyl Halides. (n.d.). Scribd. [Link]

  • IR: alkyl halides. (n.d.). Organic Chemistry at CU Boulder. [Link]

  • Infrared Spectral Studies of Some Substituted Pyridines. (1997). Oriental Journal of Chemistry, 9(2). [Link]

  • The Infrared Spectra of Fifteen Organic Bromides from 500 to 800 Cm.-1. (n.d.). J. Am. Chem. Soc. [Link]

  • INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. (2013). Journal of Indian Research, 1(4), 84-88. [Link]

  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015). International Journal of Innovative Research in Science, Engineering and Technology, 4(7). [Link]

  • Sharma, P. K. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. International Journal of Applied Engineering Research. [Link]

  • Reva, I., et al. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1684. [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2005). Journal of Molecular Structure. [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). Organic Chemistry at CU Boulder. [Link]

  • Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. [Link]

  • The features of IR spectrum. (n.d.). [Link]

Sources

Foundational

Early Discovery and Literature Review of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine Derivatives: A Strategic Scaffold for Kinase Inhibitor Design

Executive Summary In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on modular, bi-heteroaryl building blocks. This technical guide explores the early discovery, structural ra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on modular, bi-heteroaryl building blocks. This technical guide explores the early discovery, structural rationale, and synthetic methodologies surrounding 2-((5-Bromopyridin-3-yl)oxy)pyrimidine (CAS 1343943-60-1) [1]. By dissecting its pharmacophoric features and detailing self-validating experimental protocols, this whitepaper provides researchers with an authoritative blueprint for utilizing this scaffold in targeted drug discovery.

Structural Rationale & Pharmacophore Mapping

The architecture of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine is deliberately designed to exploit the highly conserved ATP-binding pockets of protein kinases.

  • The Pyrimidine Core (Hinge Binder): Pyrimidines are privileged scaffolds in kinase inhibitor design. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as potent hydrogen bond acceptors, mimicking the adenine moiety of ATP to anchor the molecule within the kinase hinge region.

  • The Ether Linkage (Conformational Flexibility): Unlike rigid carbon-carbon bi-aryl bonds, the oxygen linker introduces a specific dihedral angle and rotational freedom. This flexibility allows the molecule to adopt non-planar conformations, which is critical for navigating narrow gatekeeper residues and accessing deep hydrophobic back-pockets (e.g., DFG-out conformations).

  • The 5-Bromopyridyl Vector (Synthetic Handle): The pyridine ring serves as a vector projecting into the solvent-exposed region or adjacent allosteric pockets. The bromine atom at the 5-position is not merely a structural feature but a strategic synthetic handle. It enables late-stage diversification via transition-metal-catalyzed cross-couplings, allowing medicinal chemists to rapidly generate libraries for Structure-Activity Relationship (SAR) profiling.

Application in Kinase Inhibitor Discovery

Derivatives of bi-aryl pyrimidines have shown profound efficacy in modulating dysregulated signaling pathways, particularly in oncology and autoimmune diseases. For instance, structural analogs have been patented as potent inhibitors of the JAK/STAT pathway [2] and Cyclin-Dependent Kinase 7 (CDK7) [3]. By substituting the bromine atom with various solubilizing groups or secondary binding motifs, researchers can fine-tune both the pharmacodynamics (target residence time) and pharmacokinetics (oral bioavailability) of the resulting drug candidates.

JAK_STAT_Pathway Cytokine Cytokine Signal Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK Kinase (Hinge Region) Receptor->JAK Activates STAT STAT Monomers JAK->STAT Phosphorylates STAT_Dimer STAT Dimerization STAT->STAT_Dimer Dimerizes Nucleus Gene Transcription STAT_Dimer->Nucleus Translocates Inhibitor 2-((5-Bromopyridin-3-yl)oxy)pyrimidine Derivatives Inhibitor->JAK Inhibits ATP Binding

Fig 1. JAK/STAT signaling pathway illustrating targeted inhibition by pyrimidine derivatives.

Synthetic Methodologies & Experimental Protocols

To ensure high fidelity in library generation, the synthesis and functionalization of the core scaffold must be robust. The following protocols are designed as self-validating systems, emphasizing the causality behind each chemical intervention.

Protocol 1: Synthesis of the Core Scaffold via Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 2-((5-Bromopyridin-3-yl)oxy)pyrimidine from 5-bromopyridin-3-ol and 2-chloropyrimidine.

  • Deprotonation: Dissolve 5-bromopyridin-3-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Causality: K₂CO₃ is a mild inorganic base that quantitatively deprotonates the mildly acidic pyridinol (pKa ~8.5) to form a highly nucleophilic phenoxide equivalent. DMF is chosen as a polar aprotic solvent to poorly solvate the phenoxide anion, thereby maximizing its nucleophilicity without degrading the pyrimidine electrophile.

  • Electrophilic Addition: Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.

  • Thermal Activation: Heat the mixture to 80°C for 4-6 hours.

    • Causality: The SNAr reaction requires thermal energy to overcome the activation barrier of the Meisenheimer complex intermediate. A temperature of 80°C is optimal to drive conversion while preventing thermal degradation of the resulting ether product.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The system validates itself when the 5-bromopyridin-3-ol peak (UV 254 nm) falls below 2% and a new peak corresponding to the product mass (m/z [M+H]⁺ ~252.0) plateaus.

  • Workup and Isolation: Quench the reaction with ice water to precipitate the product. Filter and wash with cold water.

    • Causality: The product is highly lipophilic compared to the inorganic salts and DMF. Quenching with water forces a crash-out precipitation, yielding high-purity material and bypassing the need for tedious chromatographic purification at this early stage.

Protocol 2: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 5-bromo position to explore Structure-Activity Relationships (SAR).

  • Catalyst Activation: In a Schlenk flask, combine the core scaffold (1.0 eq), an aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This geometry accelerates the reductive elimination step of the catalytic cycle, which is historically the rate-limiting step for electron-deficient heteroaryl bromides.

  • Base and Solvent Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).

    • Causality: Water is essential to activate the boronic acid via the formation of a reactive boronate complex, facilitating transmetalation. Degassing the solvents prevents the oxidative homocoupling of the boronic acid and protects the sensitive Pd(0) active species.

  • Reaction and Monitoring: Heat at 90°C for 3 hours under nitrogen. Validate completion via TLC (EtOAc/Hexane 1:1), observing the complete consumption of the starting material.

  • Purification: Filter the mixture through a Celite pad to remove palladium black, concentrate under reduced pressure, and purify via flash chromatography.

Physicochemical Properties & ADME Profiling

A critical aspect of early discovery is ensuring the scaffold adheres to drug-like physicochemical parameters. The table below summarizes the quantitative data of the core scaffold compared to a hypothetical optimized lead, demonstrating its excellent starting point for oral drug development.

Parameter2-((5-Bromopyridin-3-yl)oxy)pyrimidine (Core)Functionalized Lead (Hypothetical)Ideal Kinase Inhibitor Range (Rule of 5)
Molecular Weight ( g/mol ) 252.07385.42< 500
CLogP 2.13.4< 5
Topological Polar Surface Area (tPSA) 38.7 Ų75.2 Ų< 140 Ų
Hydrogen Bond Donors (HBD) 01< 5
Hydrogen Bond Acceptors (HBA) 46< 10

Conclusion

The 2-((5-Bromopyridin-3-yl)oxy)pyrimidine scaffold represents a highly versatile and structurally privileged starting point for kinase inhibitor discovery. By leveraging its hinge-binding pyrimidine core, the conformational flexibility of its ether linkage, and the synthetic utility of its bromopyridyl vector, medicinal chemists can efficiently navigate the complex landscape of targeted drug design.

References

  • US8138199B2 - Use of bi-aryl meta-pyrimidine inhibitors of kinases.Google Patents.
  • Discovery of Novel N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for 2-((5-Bromopyridin-3-yl)oxy)pyrimidine

Executive Summary 2-((5-Bromopyridin-3-yl)oxy)pyrimidine is a highly valuable bi-heteroaryl ether building block frequently utilized in the development of advanced pharmaceutical agents, including kinase inhibitors and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-((5-Bromopyridin-3-yl)oxy)pyrimidine is a highly valuable bi-heteroaryl ether building block frequently utilized in the development of advanced pharmaceutical agents, including kinase inhibitors and diacylglycerol acyltransferase 2 (DGAT2) inhibitors[1]. The presence of the 5-bromo substituent provides a versatile synthetic handle for downstream diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[2]. This application note details a robust, scalable, and chromatography-free synthesis protocol relying on a Nucleophilic Aromatic Substitution (SNAr) methodology.

Mechanistic Rationale & Reaction Design

The synthesis is driven by the SNAr reaction between 5-bromopyridin-3-ol (the nucleophile) and 2-chloropyrimidine (the electrophile).

  • Electrophilic Activation : The C2 position of 2-chloropyrimidine is highly electron-deficient due to the strong inductive (-I) and mesomeric (-M) electron-withdrawing effects of the two adjacent ring nitrogen atoms. This renders 2-chloropyrimidine exceptionally reactive towards SNAr, reacting approximately 100 times faster than analogous chloropyrazines[3][4]. The reaction proceeds via the formation of a stabilized Meisenheimer complex before the expulsion of the chloride leaving group[5].

  • Nucleophilic Generation : Potassium carbonate (K₂CO₃) is employed to deprotonate 5-bromopyridin-3-ol, generating a highly nucleophilic pyridinolate anion.

  • Chemoselectivity : The bromine atom at the 5-position of the pyridine ring remains completely unreactive under these conditions. Unlike the C2 position of pyrimidine, the C5 position of pyridine lacks the requisite ortho/para electron-withdrawing activation to undergo SNAr without transition-metal catalysis[2].

Experimental Workflow

SNAr_Workflow Reagents 1. Reagent Charging 5-Bromopyridin-3-ol + 2-Chloropyrimidine Base 2. Base Addition K2CO3 in DMF (Anhydrous) Reagents->Base Reaction 3. SNAr Reaction Stir at 90°C for 6 hours Base->Reaction IPC 4. In-Process Control HPLC Monitoring (>99% conversion) Reaction->IPC IPC->Reaction Incomplete Quench 5. Anti-Solvent Quench Slow H2O addition at 20°C IPC->Quench Complete Isolation 6. Filtration & Wash Filter, wash with H2O & Heptane Quench->Isolation Product 7. Vacuum Drying Yield: >85%, Purity: >98% Isolation->Product

Figure 1: Scalable experimental workflow for the SNAr synthesis of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine.

Optimization of Reaction Conditions

To establish a scalable process, various solvent and base combinations were evaluated. While cesium carbonate (Cs₂CO₃) in N-methyl-2-pyrrolidone (NMP) is a powerful combination often cited for challenging heteroaryl etherifications[1], it presents scalability challenges due to high reagent costs and difficult solvent removal.

Table 1: Optimization of SNAr Conditions for 2-((5-Bromopyridin-3-yl)oxy)pyrimidine (10 mmol scale)

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Purity (HPLC %)Scalability Assessment
1MeCNK₂CO₃ (2.0)80126592Poor solubility limits reaction rate.
2 DMF K₂CO₃ (2.0) 90 6 88 98 Optimal. High yield, cost-effective.
3NMPCs₂CO₃ (1.5)9049198Excellent kinetics, but high cost[1].
4DMSOK₂CO₃ (2.0)10058295Prone to side reactions at high temp.

Scientific Rationale: Entry 2 (DMF / K₂CO₃) was selected for the pilot-scale protocol. DMF provides excellent solubility for the pyridinolate intermediate, while K₂CO₃ offers a highly cost-effective basic medium that minimizes the degradation of the pyrimidine core.

Scalable Experimental Protocol (100 g Scale)

This protocol is designed as a self-validating system, incorporating in-process controls (IPC) to ensure batch-to-batch reproducibility without the need for column chromatography.

Materials & Reagents
  • 5-Bromopyridin-3-ol : 100.0 g (0.575 mol, 1.0 equiv)

  • 2-Chloropyrimidine : 72.4 g (0.632 mol, 1.1 equiv)

  • Potassium carbonate (K₂CO₃, 325 mesh) : 159.0 g (1.15 mol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, Anhydrous) : 800 mL

  • Deionized Water : 3.2 L

  • Heptane : 200 mL

Step-by-Step Procedure
  • Reactor Setup : Equip a 5 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and a nitrogen inlet.

    • Causality: Mechanical stirring is critical to maintain a uniform suspension of the heterogeneous K₂CO₃, preventing localized concentration gradients.

  • Reagent Charging : Charge 800 mL of anhydrous DMF into the reactor, followed by 100.0 g of 5-bromopyridin-3-ol. Stir at 200 rpm until complete dissolution is achieved.

  • Base Addition : Add 159.0 g of finely powdered K₂CO₃.

    • Causality: Utilizing 325-mesh K₂CO₃ maximizes the solid-liquid interfacial surface area, significantly accelerating the deprotonation of the hydroxypyridine to form the active nucleophile.

  • Electrophile Addition : Add 72.4 g of 2-chloropyrimidine in one portion.

  • SNAr Execution : Heat the reaction mixture to an internal temperature of 90 °C. Maintain this temperature for 6 hours.

    • Causality: 90 °C provides the optimal kinetic energy to overcome the activation barrier of the Meisenheimer complex formation without inducing thermal degradation of the solvent or product[5].

  • In-Process Control (IPC) : Withdraw a 50 µL aliquot, quench in 1 mL of MeCN/H₂O, and analyze via HPLC (UV at 254 nm). The reaction is considered complete when the remaining 5-bromopyridin-3-ol is <1% relative to the product.

  • Cooling : Upon IPC confirmation, cool the reactor contents to 20–25 °C.

  • Anti-Solvent Precipitation (Workup) : Increase the stirring rate to 300 rpm. Slowly add 3.2 L of deionized water via an addition funnel over 60 minutes.

    • Causality: Water acts as an anti-solvent. Slow, controlled addition prevents the product from "oiling out" and promotes the nucleation and growth of large, highly pure crystals, effectively excluding DMF and inorganic salts from the crystal lattice.

  • Maturation : Stir the resulting slurry for 2 hours at 15 °C to maximize crystallization yield.

  • Isolation : Filter the suspension through a sintered glass funnel. Wash the filter cake sequentially with deionized water (3 x 500 mL) to remove residual DMF/salts, followed by cold heptane (200 mL).

    • Causality: The heptane wash displaces water, significantly reducing the required drying time and removing any trace non-polar organic impurities.

  • Drying : Transfer the solid to a vacuum oven and dry at 50 °C at <10 mbar for 24 hours.

    • Expected Yield: 123–130 g (85–90%).

    • Expected Purity: >98% by HPLC.

Analytical Characterization & Troubleshooting

  • ¹H NMR (400 MHz, DMSO-d₆) Expected Shifts : The pyrimidine protons will appear as a distinct doublet (around 8.7 ppm, 2H) and a triplet (around 7.3 ppm, 1H). The pyridine protons will appear as three distinct singlets/multiplets in the aromatic region, confirming the preservation of the 5-bromo substituent.

  • Troubleshooting - Incomplete Conversion : If IPC shows >1% starting material after 6 hours, verify the water content of the DMF. High moisture levels can lead to the competitive hydrolysis of 2-chloropyrimidine to 2-hydroxypyrimidine. If this occurs, add an additional 0.1 equiv of 2-chloropyrimidine and stir for 2 more hours.

References

  • Source: google.
  • Source: benchchem.
  • Title: Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Bromomethyl)
  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?

Sources

Application

Suzuki-Miyaura cross-coupling conditions for 2-((5-Bromopyridin-3-yl)oxy)pyrimidine

An Application Guide for the Suzuki-Miyaura Cross-Coupling of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine Introduction: Synthesizing Key Biaryl Heterocyclic Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a pil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Suzuki-Miyaura Cross-Coupling of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine

Introduction: Synthesizing Key Biaryl Heterocyclic Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organohalides, is particularly indispensable in the fields of drug discovery and materials science for the synthesis of complex biaryl and heteroaryl structures.[3]

This guide provides a detailed examination of the Suzuki-Miyaura coupling for a specific and pharmaceutically relevant substrate: 2-((5-Bromopyridin-3-yl)oxy)pyrimidine . As an electron-deficient heteroaromatic halide, this molecule presents distinct challenges compared to simple aryl bromides. The pyridine nitrogen atom can influence the electronic properties of the C-Br bond and potentially coordinate to the palladium catalyst, necessitating carefully optimized reaction conditions for a successful transformation.[4][5] This document will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide troubleshooting guidance to empower researchers in successfully utilizing this critical transformation.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] Understanding these fundamental steps is crucial for rational optimization and troubleshooting. The three core stages are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][6]

  • Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of the 2-((5-Bromopyridin-3-yl)oxy)pyrimidine. This step, often the rate-determining one, forms a square planar Pd(II) complex.[6] For electron-deficient rings like pyridine, this oxidative addition step is generally favorable.[1][3]

  • Transmetalation : This is the key bond-forming step where the organic moiety from the boron reagent is transferred to the palladium center. This process is not spontaneous; it requires activation of the organoboron compound (e.g., a boronic acid) by a base.[7][8] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its organic group to the Pd(II) center, displacing the halide.[6][9][10]

  • Reductive Elimination : In the final step, the two organic groups coupled on the Pd(II) center are eliminated to form the desired C-C bond of the product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][6] Bulky, electron-rich ligands on the palladium center typically accelerate this step.[1]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-X (Organopalladium Intermediate) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1_r2 R¹-Pd(II)L₂-R² transmetal->pd_r1_r2 red_elim Reductive Elimination pd_r1_r2->red_elim product R¹-R² (Coupled Product) pd_r1_r2->product red_elim->pd0 aryl_halide R¹-X (e.g., Bromopyrimidine) aryl_halide->ox_add boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronic_acid Activates boronate->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions: A Guide to Key Parameters

Achieving high yields for the coupling of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine requires careful selection of the catalyst, base, and solvent. The electronic nature of the substrate makes it sensitive to these choices.

Palladium Catalyst and Ligand Selection

The combination of a palladium source and a supporting ligand is the heart of the catalytic system. While simple catalysts like Pd(PPh₃)₄ can be effective for some substrates, the coupling of electron-deficient heteroaryl bromides often demands more sophisticated systems.[11][12]

  • Palladium Precursors : Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst.[6]

  • Ligands : For substrates like bromopyridines, standard phosphine ligands (e.g., PPh₃) can be insufficient. More electron-rich and sterically bulky phosphine ligands are often required to promote both the oxidative addition and the crucial reductive elimination steps.[11]

    • Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective for challenging couplings due to their bulk and electron-donating properties.[11]

    • N-Heterocyclic Carbenes (NHCs) have emerged as powerful ligands due to their strong σ-donating ability, which enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times. PEPPSI-type precatalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are particularly well-suited for heteroaryl couplings.[11]

The Critical Role of the Base

The base is not a mere spectator; it plays multiple, indispensable roles in the catalytic cycle.[8][9] Its primary function is to activate the boronic acid for transmetalation.[7][10]

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) : These are the most commonly used bases. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often providing better results in difficult couplings.

  • Phosphates (K₃PO₄) : A stronger base than carbonates, potassium phosphate is often effective when carbonates fail, particularly with sterically hindered or electronically challenging substrates.[11][13]

  • Fluorides (KF, CsF) : Fluoride ions can also activate boronic acids and are sometimes used, especially when substrates are sensitive to strongly basic conditions.[7]

Solvent System

The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.[14] While many Suzuki reactions are robust to solvent choice, certain systems show improved performance in specific solvents.[15]

  • Aprotic Ethereal Solvents : 1,4-Dioxane and Tetrahydrofuran (THF) are widely used and effective for a broad range of Suzuki couplings.[1]

  • Aromatic Solvents : Toluene is another common choice, particularly for reactions run at higher temperatures.

  • Aqueous Mixtures : A small amount of water is frequently added to the organic solvent (e.g., Dioxane/H₂O 4:1). This often aids in dissolving the inorganic base (like K₂CO₃ or K₃PO₄) and can accelerate the reaction.[13][14] The use of water is particularly beneficial with nitrogen-containing heterocycles.[14]

Protocols for Suzuki-Miyaura Coupling

This section provides a generalized, step-by-step protocol that serves as an excellent starting point for the coupling of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Recommended Starting Conditions

The following table outlines several robust starting points for reaction optimization, based on successful couplings of similar bromopyridine derivatives.[11][16]

Condition Set Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C)
A (General) Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Toluene/H₂O (10:1)100
B (High Activity) Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6)K₃PO₄ (2.0)1,4-Dioxane100
C (NHC Catalyst) PEPPSI-IPr (2)-Cs₂CO₃ (2.0)t-AmylOH100
D (Classic) Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O (4:1)85
Detailed Experimental Protocol (Using Condition Set A)

Reagents & Equipment:

  • 2-((5-Bromopyridin-3-yl)oxy)pyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Toluene and Degassed Water

  • Standard oven-dried glassware (e.g., round-bottom flask, condenser)

  • Magnetic stirrer, heating mantle, and inert gas line (Nitrogen or Argon)

Procedure:

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add 2-((5-Bromopyridin-3-yl)oxy)pyrimidine, the arylboronic acid, potassium carbonate, palladium(II) acetate, and SPhos.

  • Inert Atmosphere : Seal the flask with a septum and connect it to an inert gas line. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.[13]

  • Solvent Addition : Under a positive pressure of inert gas, add anhydrous toluene followed by degassed water via syringe to achieve the desired concentration (typically 0.1 M with respect to the limiting reagent).[13]

  • Reaction : Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by a suitable method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[13]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below are common issues and their potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst/ligand system.3. Impure reagents or solvents.4. Insufficient temperature.1. Ensure rigorous degassing; use fresh, high-purity reagents.[17]2. Switch to a more active ligand (e.g., SPhos) or an NHC-based catalyst (e.g., PEPPSI-IPr).[11]3. Use anhydrous solvents and dry the base if necessary.4. Cautiously increase the reaction temperature.[17]
Homocoupling of Boronic Acid 1. Presence of oxygen.2. In-situ reduction of Pd(II) precatalyst consuming boronic acid.1. Improve the degassing procedure.[1][17]2. Start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[17]3. Use a more stable boronic acid derivative (e.g., trifluoroborate salt).[17]
Protodeboronation or Dehalogenation 1. Cleavage of the C-B bond by a proton source (often water).2. Reaction of the organopalladium intermediate with a hydride source.1. Minimize water content or use a non-aqueous system with a base like CsF.[17]2. Avoid potential hydride sources such as amine bases or alcohol solvents if dehalogenation is observed. Switch to a carbonate or phosphate base.[17]
Catalyst Decomposition (Black Precipitate) 1. Insufficient ligand-to-palladium ratio.2. Excessively high temperature.3. Impurities in the reaction mixture.1. Ensure the correct ligand:Pd ratio is used (typically 2:1 to 4:1 for monodentate ligands).[17]2. Lower the reaction temperature.3. Ensure all reagents and solvents are of high purity.

Optimization Workflow

When developing a protocol for a new coupling partner, a logical, stepwise approach to optimization is essential. The following workflow illustrates a rational path for refining reaction conditions.

Optimization_Workflow start Start: Standard Conditions (e.g., Pd(OAc)₂/SPhos, K₂CO₃, Toluene/H₂O, 100°C) evaluate Evaluate Outcome (TLC/LC-MS) start->evaluate good_yield >80% Yield (Success) evaluate->good_yield Good low_yield Low Conversion evaluate->low_yield Poor side_products Side Products (e.g., Homocoupling) evaluate->side_products Poor change_catalyst Option 1: Change Catalyst - Switch to NHC catalyst (PEPPSI-IPr) - Use Pd(0) source (Pd₂(dba)₃) low_yield->change_catalyst change_base Option 2: Change Base - Use stronger base (K₃PO₄) - Use more soluble base (Cs₂CO₃) low_yield->change_base side_products->change_catalyst change_solvent Option 3: Change Solvent - Try 1,4-Dioxane or THF - Adjust water content side_products->change_solvent change_catalyst->evaluate Re-evaluate change_base->evaluate Re-evaluate change_solvent->evaluate Re-evaluate

Caption: A logical workflow for optimizing Suzuki-Miyaura coupling conditions.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki reaction. Wikipedia.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. Benchchem.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Europe PMC.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. ACS Publications.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. RSC Publishing.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Publications.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine

Introduction & Mechanistic Rationale The Buchwald-Hartwig amination is a foundational cross-coupling technique for constructing carbon-nitrogen (C-N) bonds, heavily utilized in pharmaceutical drug development and materia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The Buchwald-Hartwig amination is a foundational cross-coupling technique for constructing carbon-nitrogen (C-N) bonds, heavily utilized in pharmaceutical drug development and materials science[1]. When applying this methodology to complex bis-heteroaryl scaffolds such as 2-((5-Bromopyridin-3-yl)oxy)pyrimidine , researchers encounter unique chemoselectivity and catalytic challenges. This substrate features a 5-bromopyridine ring linked via an ether oxygen to a pyrimidine ring—a motif highly relevant in kinase inhibitors and GPCR ligands.

The Challenge of Bis-Heteroaryl Halides: Both the pyridine and pyrimidine moieties contain basic nitrogen atoms with lone pairs that act as strong σ-donors. These nitrogens can coordinate to the active Palladium(0) or Palladium(II) intermediates, leading to off-cycle catalyst sequestration (poisoning) and the subsequent precipitation of inactive "palladium black"[2]. Furthermore, the diaryl ether linkage can be sensitive to highly nucleophilic amines or overly harsh basic conditions, risking ether cleavage during the reaction.

The Solution & Causality: To overcome substrate inhibition, the selection of sterically demanding, electron-rich dialkylbiarylphosphine ligands (the "Buchwald ligands" such as BrettPhos or RuPhos) is critical[3]. The steric bulk of these ligands physically shields the palladium center, preventing the substrate's nitrogen atoms from coordinating. Simultaneously, their electron-rich nature accelerates the oxidative addition of the relatively deactivated C-Br bond, ensuring the catalytic cycle proceeds efficiently[4].

Catalytic Cycle and Pathway Visualization

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. However, special attention must be paid to the off-cycle poisoning pathways inherent to pyrimidine/pyridine substrates. By understanding this pathway, researchers can rationalize the necessity of bulky ligands.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd + Substrate Poison Off-Cycle Catalyst Poisoning (Heteroatom Coordination) Pd0->Poison Substrate Inhibition PdII_Ar L-Pd(II)(Ar)(Br) (Aryl Palladium Complex) OxAdd->PdII_Ar AmineCoord Amine Coordination & Base Deprotonation PdII_Ar->AmineCoord + Amine, Base PdII_Amido L-Pd(II)(Ar)(NR2) (Palladium Amido Complex) AmineCoord->PdII_Amido - Base·HBr RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim Product Aminated Product RedElim->Product Product->Pd0 Catalyst Regeneration Poison->Pd0 Prevented by Steric Ligands

Figure 1: Catalytic cycle and off-cycle poisoning pathways for heteroaryl halides.

Experimental Design & Optimization Data

Selecting the correct ligand and base combination is the most critical factor for success. The table below synthesizes optimized conditions based on the type of amine coupling partner, providing the mechanistic rationale for each choice[3][5].

Amine TypePreferred LigandPreferred BaseSolventTempRationale for Selection
Primary Amines BrettPhosNaOtBu1,4-Dioxane80–100 °CBrettPhos is highly selective for monoarylation, preventing the bis-arylation of primary amines[3].
Secondary Amines RuPhosNaOtBu1,4-Dioxane80–100 °CRuPhos accommodates the steric bulk of secondary amines during the reductive elimination step[3].
Base-Sensitive XantphosCs₂CO₃ or K₃PO₄Toluene100–110 °CWeaker bases prevent side reactions like ether cleavage, though they require higher temperatures and longer reaction times[5].

Detailed Step-by-Step Protocol

Self-Validating System: This protocol incorporates visual and analytical checkpoints to ensure reaction integrity. The methodology is adapted from established procedures for structurally similar bromopyridines[1][6].

Workflow Step1 1. Inert Atmosphere Schlenk/Glovebox Step2 2. Charge Solids Pd, Ligand, Base, Substrate Step1->Step2 Step3 3. Add Liquids Solvent, Amine Step2->Step3 Step4 4. Heating (80-100°C) Monitor Color & LC-MS Step3->Step4 Step5 5. Workup & Purify Quench, Extract, Column Step4->Step5

Figure 2: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Materials Required:
  • Substrate: 2-((5-Bromopyridin-3-yl)oxy)pyrimidine (1.0 equiv)

  • Amine: Primary or secondary amine (1.2–1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%, providing 5 mol% active Pd)

  • Ligand: BrettPhos or RuPhos (6.0 mol%)

  • Base: NaOtBu or Cs₂CO₃ (1.5 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene (0.1–0.2 M)

Procedure:
  • Preparation (Glovebox or Schlenk Line): In an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the solid reagents: Pd₂(dba)₃, Ligand, and Base.

    • Expert Insight: Premixing the Pd source and the ligand in the solvent for 5–10 minutes before adding the substrate can pre-form the active L-Pd(0) species, significantly reducing the chance of catalyst poisoning by the basic nitrogens of the substrate.

  • Substrate Addition: Add the 2-((5-Bromopyridin-3-yl)oxy)pyrimidine.

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate and backfill with ultra-pure Argon three times. (If using a glovebox, this step is bypassed).

  • Liquid Addition: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it at this stage[1].

  • Reaction Execution: Transfer the sealed vessel to a pre-heated oil bath or heating block at 80–100 °C.

    • Self-Validating Checkpoint: Observe the color. A successful active catalytic system typically transitions to a deep red, orange, or clear yellow homogeneous solution. If the solution immediately turns opaque black, Pd(0) has aggregated into palladium black, indicating oxygen contamination, wet solvent, or failed ligand coordination.

  • Monitoring: Stir vigorously for 4–16 hours. Monitor the disappearance of the bromopyridine via LC-MS or TLC.

  • Workup: Cool to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl[1]. Dilute with EtOAc, separate the layers, and extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient, depending on the amine polarity).

Troubleshooting & Causality (Self-Validating Systems)

  • Issue: High levels of debrominated starting material (2-(pyridin-3-yloxy)pyrimidine).

    • Causality: The Pd(II)-aryl intermediate is undergoing protodepalladation instead of reacting with the amine. This often occurs if the amine is too sterically hindered, if the base is ineffective, or if there is moisture in the reaction.

    • Solution: Ensure strict anhydrous conditions. Switch to a more sterically accommodating ligand (e.g., RuPhos for secondary amines) or increase the equivalents of the amine.

  • Issue: Cleavage of the ether bond (Loss of the pyrimidine ring).

    • Causality: Strong bases like NaOtBu at high temperatures can act as nucleophiles or promote elimination pathways that cleave the ether linkage between the pyridine and pyrimidine rings.

    • Solution: Switch to a milder, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄, and potentially switch the solvent to Toluene to suppress basic hydrolysis[5].

  • Issue: Immediate precipitation of black powder.

    • Causality: Catalyst death via Pd(0) aggregation. The substrate's nitrogens have out-competed the phosphine ligand for palladium coordination[2].

    • Solution: Increase the ligand-to-palladium ratio (e.g., from 1.2:1 to 2:1) and ensure the catalyst and ligand are pre-incubated in solvent for 10 minutes before the substrate is introduced.

References

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider / SyntheticPages. 6

  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. BenchChem. 1

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH). 5

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications. 4

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (NIH). 2

  • Buchwald Ligands Review. Entegris. 3

Sources

Application

Application Note: 2-((5-Bromopyridin-3-yl)oxy)pyrimidine as a Divergent Scaffold in Kinase Inhibitor Discovery

Executive Summary In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that offer both predictable binding modes and synthetic versatility. 2-((5-Bromopyridin-3-yl)oxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that offer both predictable binding modes and synthetic versatility. 2-((5-Bromopyridin-3-yl)oxy)pyrimidine has emerged as a highly valuable building block, particularly in the development of small-molecule kinase inhibitors. This application note details the structural rationale behind this specific scaffold and provides field-proven, self-validating protocols for its divergent functionalization via palladium-catalyzed cross-coupling methodologies.

Structural Rationale: The Causality of Scaffold Design

As a Senior Application Scientist, it is critical to understand why a building block is chosen before executing its chemistry. The architecture of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine is not arbitrary; it is an engineered system designed to navigate complex biological active sites:

  • The Pyrimidine Core (Hinge Binder): The pyrimidine ring acts as a classic hydrogen-bond acceptor. In the ATP-binding pocket of kinases (e.g., EGFR, ALK), the pyrimidine N1/N3 nitrogens interact directly with the backbone amides of the hinge region, anchoring the molecule[1].

  • The Diaryl Ether Linkage (Conformational Flexibility): Direct biaryl bonds (C-C) often suffer from steric clashes that force the rings into orthogonal, rigid conformations. The ether oxygen provides a ~120° dihedral angle and a low rotational barrier. This flexibility allows the molecule to adapt to the topography of the hydrophobic pockets adjacent to the hinge region without penalizing binding affinity, a hallmark of 2[2].

  • The 5-Bromopyridine Handle (Electrophilic Vector): The bromine atom at the 5-position of the electron-deficient pyridine ring is perfectly primed for oxidative addition by Pd(0). It directs the vector of subsequent functionalization outward toward the solvent-exposed region or deeper into the DFG-out pocket, enabling rapid library generation[3].

Divergent Synthetic Workflows

The true power of this building block lies in its ability to serve as a central hub for divergent synthesis. By altering the cross-coupling conditions, researchers can seamlessly transition between extending the carbon framework (Suzuki-Miyaura) or installing solubilizing/H-bond donating groups (Buchwald-Hartwig).

G SM 2-((5-Bromopyridin-3-yl)oxy)pyrimidine (Core Scaffold) Suzuki Suzuki-Miyaura C-C Coupling SM->Suzuki Aryl Boronic Acids Pd(dppf)Cl2 Buchwald Buchwald-Hartwig C-N Amination SM->Buchwald Amines Pd2(dba)3 / BrettPhos Aryl 5-Aryl/Heteroaryl Pyrimidines Suzuki->Aryl Amino 5-Amino Pyrimidines Buchwald->Amino Kinase Kinase Inhibitor Libraries Aryl->Kinase Lead Optimization Amino->Kinase Lead Optimization

Divergent synthetic workflow of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine via Pd-catalysis.

Experimental Protocols

Protocol A: Suzuki-Miyaura C-C Bond Formation

Objective: To install aryl or heteroaryl groups at the 5-position of the pyridine ring to probe deep hydrophobic pockets. Causality of Reagents: We utilize Pd(dppf)Cl₂·CH₂Cl₂ because its large bite angle facilitates the reductive elimination of sterically hindered biaryl systems. A biphasic solvent system of 1,4-Dioxane/H₂O (4:1) is chosen because the water is strictly required to dissolve the inorganic base (K₂CO₃ ) and hydroxylate the boronic acid, forming the reactive boronate species necessary for transmetalation.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube, charge 2-((5-Bromopyridin-3-yl)oxy)pyrimidine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Degassing (Critical Step): Add 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M overall concentration). Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes boronic acid homocoupling.

  • Reaction: Seal the tube and heat to 90 °C for 12 hours.

  • Self-Validating Cues:

    • Visual: The reaction will transition from a reddish-orange suspension to a dark, homogeneous mixture as the active Pd(0) species is generated and consumed.

    • Analytical: Monitor via LC-MS. The starting bromide possesses a distinct 1:1 isotopic signature (M / M+2) due to ⁷⁹Br and ⁸¹Br. Complete conversion is definitively validated when this isotopic doublet is entirely replaced by the mass of the coupled product.

Protocol B: Buchwald-Hartwig C-N Bond Formation

Objective: To install primary or secondary amines (e.g., morpholines, piperazines) to improve aqueous solubility or establish new hydrogen bond donors. Causality of Reagents: The basic nitrogens on the pyridine and pyrimidine rings can coordinate to palladium, poisoning the catalyst. To prevent this, we utilize Pd₂(dba)₃ paired with BrettPhos . BrettPhos is a highly electron-rich, bulky biaryl phosphine ligand that accelerates the reductive elimination step so rapidly that it outcompetes off-target coordination and suppresses unwanted β-hydride elimination.

Step-by-Step Procedure:

  • Preparation: In an N₂-filled glovebox, charge a vial with 2-((5-Bromopyridin-3-yl)oxy)pyrimidine (1.0 equiv), the amine (1.5 equiv), NaOtBu (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and BrettPhos (0.04 equiv).

  • Solvent Addition: Add anhydrous Toluene (0.2 M). Causality: Strict exclusion of water is required as NaOtBu will readily hydrolyze, neutralizing the base needed to form the palladium-amido complex.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C for 8 hours.

  • Self-Validating Cues:

    • Visual: The deep purple color of Pd₂(dba)₃ will rapidly shift to a dark brown/orange hue upon heating, indicating the formation of the active L-Pd(0) species.

    • Analytical: TLC (Hexanes/EtOAc) will show the disappearance of the UV-active starting material. If the amine is aliphatic, the resulting product will often stain brightly with Ninhydrin or Dragendorff's reagent, confirming the successful installation of the nitrogen moiety.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the functionalization of the 2-((5-Bromopyridin-3-yl)oxy)pyrimidine scaffold based on established 3[3].

Reaction TypeCatalyst SystemBaseSolvent SystemTemp / TimeTypical YieldFunctional Group Tolerance
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3 eq)Dioxane/H₂O (4:1)90 °C / 12 h75 - 92%Tolerates alcohols, free amines, nitriles, and esters.
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%) + BrettPhos (4 mol%)NaOtBu (2 eq)Anhydrous Toluene100 °C / 8 h68 - 85%Sensitive to acidic protons (OH, NH); requires protection if present.

References

  • Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed)
  • Source: Organic Process Research & Development (ACS Publications)
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-((5-Bromopyridin-3-yl)oxy)pyrimidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Profile: 2-((5-Bromopyridin-3-yl)oxy)pyrimidine (A biaryl ether scaffold featuring a highly functionalizable 5-bromopyridine m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Profile: 2-((5-Bromopyridin-3-yl)oxy)pyrimidine (A biaryl ether scaffold featuring a highly functionalizable 5-bromopyridine moiety).

Scientific Context & Mechanistic Causality

The compound 2-((5-Bromopyridin-3-yl)oxy)pyrimidine is a high-value building block in medicinal chemistry, utilized to construct complex, drug-like biaryl and heteroaryl architectures. However, functionalizing this molecule via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) presents unique electronic and steric challenges.

The Causality of Catalyst Poisoning and Ligand Selection

The molecule contains three highly Lewis-basic nitrogen atoms (one on the pyridine ring, two on the pyrimidine ring). During the catalytic cycle, these nitrogen lone pairs can aggressively coordinate to the Palladium(II) intermediate. This coordination traps the catalyst in a stable, off-cycle resting state, leading to sluggish kinetics or complete reaction stalling [1].

To overcome this, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos, SPhos, or RuPhos) is mandatory. The extreme steric bulk of these ligands forces the formation of a highly active mono-ligated Pd(0) species ( PdL ) and physically blocks the substrate's nitrogen atoms from coordinating to the metal center [1][2].

Mitigating Hydrodehalogenation

The 3-(pyrimidin-2-yloxy) substituent is strongly electron-withdrawing. While this activates the C5–Br bond toward rapid oxidative addition, it also makes the resulting Pd(II)-aryl complex highly electrophilic and susceptible to hydrodehalogenation (premature reduction of the C-Br bond to a C-H bond) [1]. To prevent this, the transmetalation step must be accelerated to outcompete the reduction pathway. In Suzuki couplings, this is achieved by adding water to the solvent mixture (e.g., Dioxane/H₂O), which rapidly converts the boronic acid into a highly nucleophilic boronate species.

MechanisticPathway Pd0 Active Pd(0)L Complex (Bulky Ligand e.g., XPhos) OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd 2-((5-Bromopyridin-3-yl)oxy)pyrimidine Inhibition Catalyst Poisoning (N-Coordination Resting State) Pd0->Inhibition Inadequate Ligand Bulk TransMet Transmetalation (Boronate Complex) OxAdd->TransMet Base & Boronic Acid RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalytic Turnover Product Functionalized Pyrimidine Ether + Regenerated Pd(0) RedElim->Product

Mechanistic pathway of Pd-catalyzed coupling highlighting potential catalyst poisoning risks.

Quantitative Data Presentation

The following table synthesizes optimized reaction parameters for the functionalization of electron-deficient bromopyridines, serving as a robust starting point for 2-((5-Bromopyridin-3-yl)oxy)pyrimidine [1][2][3].

Reaction TypeCatalyst SystemLigandBaseSolvent SystemTemp (°C)Expected Yield
Suzuki-Miyaura Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2.0 eq)Toluene / H₂O (4:1)100>85%
Suzuki-Miyaura XPhos Pd G2 (3 mol%)XPhos (3 mol%)K₂CO₃ (3.0 eq)1,4-Dioxane / H₂O (4:1)80–100>90%
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%)RuPhos (4 mol%)Cs₂CO₃ (2.0 eq)1,4-Dioxane (Anhydrous)10070–90%
Buchwald-Hartwig BrettPhos Pd G3 (3 mol%)BrettPhos (3 mol%)LiHMDS (2.0 eq)THF (Anhydrous)80>80%

Experimental Protocols

Every protocol below is designed as a self-validating system . Observational checkpoints are integrated to ensure reaction integrity before proceeding to the next step.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation with aryl/heteroaryl boronic acids.

  • Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-((5-Bromopyridin-3-yl)oxy)pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), anhydrous K₃PO₄ (2.0 equiv.), and XPhos Pd G2 precatalyst (3 mol%).

  • Atmosphere Exchange (Self-Validation) : Seal the flask with a rubber septum. Evacuate the flask under a high vacuum until the solid powders slightly "jump" (indicating the removal of residual moisture), then backfill with Argon. Repeat this cycle three times.

  • Solvent Addition : Via syringe, add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 0.2 M concentration relative to the bromide). Note: The inclusion of water is non-negotiable; it is required to form the reactive boronate species and prevent hydrodehalogenation.

  • Heating & Monitoring : Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 4–8 hours.

  • Analytical Checkpoint : Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS.

    • Validation: Look for the absence of the starting material mass. If a mass corresponding to [M - Br + H] is observed, hydrodehalogenation has occurred (indicating poor degassing or degraded boronic acid) [1].

  • Workup : Cool to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous NH₄Cl followed by brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination

Objective: C-N bond formation with primary or secondary amines.

  • Reaction Setup : To an oven-dried Schlenk tube, add 2-((5-Bromopyridin-3-yl)oxy)pyrimidine (1.0 equiv.), RuPhos Pd G3 (3 mol%), RuPhos ligand (3 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Atmosphere Exchange : Evacuate and backfill with Argon three times. Strict exclusion of oxygen is critical to prevent the oxidation of the phosphine ligand [2].

  • Reagent Addition : Add anhydrous, degassed 1,4-Dioxane via syringe. Add the amine (1.2–1.5 equiv.) via syringe. Note: If the amine is a solid, add it during Step 1.

  • Heating : Seal the tube and heat to 100 °C for 12 hours.

  • Workup : Cool the mixture. Filter the crude suspension through a short pad of Celite to remove inorganic salts and precipitated "palladium black". Rinse the pad thoroughly with Ethyl Acetate. Concentrate the filtrate and purify via chromatography [3].

ExperimentalWorkflow Setup Reaction Setup (Schlenk Flask) Degas Evacuate & Backfill (3x Argon) Setup->Degas React Heating & Stirring (80-110 °C) Degas->React Analyze LC-MS Monitoring (Check Conversion) React->Analyze Success Workup & Purification (Chromatography) Analyze->Success >95% Conversion Fail Stalled Reaction (Debromination/Low Yield) Analyze->Fail <50% Conversion Optimize Optimize Conditions (Pre-catalysts, H2O ratio) Fail->Optimize Troubleshoot Optimize->Setup

Stepwise experimental workflow and troubleshooting logic for heteroaryl cross-coupling.

References

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) Workflows for 2-((5-Bromopyridin-3-yl)oxy)pyrimidine Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Executive Summary In modern drug discovery, pyrimidine scaffolds are ubiquitous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Executive Summary

In modern drug discovery, pyrimidine scaffolds are ubiquitous due to their diverse biological activities and structural predictability. Specifically, 2-((5-Bromopyridin-3-yl)oxy)pyrimidine derivatives serve a dual purpose in synthetic workflows: they are both stable, isolable products of O-arylation and highly activated electrophiles for downstream N-arylation (amination).

This application note provides a comprehensive, self-validating guide to executing Nucleophilic Aromatic Substitution (SNAr) reactions using these derivatives. By understanding the thermodynamic and kinetic principles governing the Meisenheimer complex, researchers can optimize these pathways to achieve high-yielding, regioselective functionalizations.

Mechanistic Insights: The SNAr Addition-Elimination Pathway

Nucleophilic aromatic substitution on pyrimidine systems does not proceed via an SN1 or SN2 mechanism. Instead, it follows a two-step addition-elimination (SNAr) pathway [1],[2].

  • Addition (Rate-Determining Step): The electron-deficient C2 position of the pyrimidine ring—activated by the inductive and resonance-withdrawing effects of the two adjacent ring nitrogens—is attacked by a nucleophile[3]. This disrupts aromaticity and forms a resonance-stabilized carbanion known as the Meisenheimer complex [2].

  • Elimination (Fast Step): The complex rapidly collapses, expelling the leaving group and restoring aromaticity[1].

Why use the 5-bromopyridin-3-yloxy group as a leaving group? While halogens (like chloride) are standard leaving groups, 2-chloropyrimidines can be prone to unwanted hydrolysis or degradation during storage. Converting a 2-chloropyrimidine into a 2-((5-bromopyridin-3-yl)oxy)pyrimidine yields a bench-stable intermediate. When subjected to amination, the 5-bromopyridin-3-yloxy moiety acts as an exceptional leaving group. The electron-withdrawing nature of both the pyridine nitrogen and the bromine atom significantly lowers the pKa of the expelled pyridinol, stabilizing the resulting anion and driving the reaction forward[4].

SNAr_Mechanism Substrate 2-((5-Bromopyridin-3-yl)oxy)pyrimidine (Electrophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer Nucleophilic Attack Nucleophile Amine Nucleophile (R-NH2) Nucleophile->Meisenheimer Addition Product 2-Aminopyrimidine (Product) Meisenheimer->Product Elimination LeavingGroup 5-Bromopyridin-3-olate (Leaving Group) Meisenheimer->LeavingGroup Expulsion

SNAr addition-elimination mechanism via the Meisenheimer complex.

Quantitative Data: Leaving Group Efficacy

To contextualize experimental choices, the following table summarizes the quantitative and qualitative differences between common pyrimidine C2 leaving groups during SNAr amination.

Table 1: Comparative Leaving Group Efficacy in Pyrimidine SNAr

Leaving Group at C2 PositionRelative SNAr ReactivityBench StabilitypKa of Conjugate AcidPrimary Byproduct
Chloride (-Cl) HighLow (Moisture sensitive)-7.0HCl (Requires excess base)
Phenoxide (-OPh) ModerateHigh9.95Phenol
5-Bromopyridin-3-olate High High ~8.2 5-Bromopyridin-3-ol
Methylsulfonyl (-SO2Me) Very HighModerate~1.5Sulfinic acid derivatives

Data Interpretation: The 5-bromopyridin-3-olate offers the optimal balance between bench stability (unlike chlorides) and high reactivity (superior to standard phenoxides due to a lower conjugate acid pKa).

Experimental Workflows & Protocols

The complete synthetic lifecycle of these derivatives involves a two-stage workflow: synthesis of the scaffold via O-arylation, followed by downstream application via N-arylation.

Workflow Step1 Step 1: O-Arylation 2-Chloropyrimidine + 5-Bromopyridin-3-ol Step2 Step 2: Isolation Aqueous Workup Recrystallization Step1->Step2 Step3 Step 3: Amination Amine Nucleophile Polar Aprotic Solvent Step2->Step3 Step4 Step 4: Purification Flash Chromatography LC-MS Verification Step3->Step4

Two-stage workflow for the synthesis and amination of the pyrimidine derivative.

Protocol A: Synthesis of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine (O-Arylation)

Objective: Synthesize the bench-stable electrophilic scaffold. Causality & Design: Potassium carbonate ( K2​CO3​ ) is selected as the base because it is strong enough to deprotonate 5-bromopyridin-3-ol but mild enough to prevent the hydroxide-mediated hydrolysis of the 2-chloropyrimidine ring[3]. DMF is used as a polar aprotic solvent to solvate the potassium cation, leaving the pyridinolate anion highly nucleophilic.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromopyridin-3-ol (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K2​CO3​ (1.5 equiv, 15 mmol). Stir the suspension at room temperature for 30 minutes. Visual Cue: The solution will transition to a slightly deeper yellow as the phenoxide-equivalent anion forms.

  • Addition: Add 2-chloropyrimidine (1.1 equiv, 11 mmol) in one portion.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

  • Self-Validation (TLC): Monitor via TLC (3:1 Hexanes/Ethyl Acetate). The 2-chloropyrimidine ( Rf​≈0.4 ) should disappear, replaced by a new UV-active spot ( Rf​≈0.6 ).

  • Workup: Cool to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Recrystallize from minimal hot ethanol to yield the pure 2-((5-bromopyridin-3-yl)oxy)pyrimidine as an off-white solid.

Protocol B: Downstream Amination via SNAr (N-Arylation)

Objective: Displace the 5-bromopyridin-3-yloxy group with an amine nucleophile to generate a 2-aminopyrimidine derivative[4]. Causality & Design: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic proton scavenger. It neutralizes the acidic 5-bromopyridin-3-ol byproduct without competing with the primary amine for the electrophilic C2 site. N-Methyl-2-pyrrolidone (NMP) is chosen for its high boiling point and excellent solvating properties for both polar intermediates and non-polar products.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial, dissolve 2-((5-bromopyridin-3-yl)oxy)pyrimidine (1.0 equiv, 1.0 mmol) in anhydrous NMP (3 mL).

  • Reagent Addition: Add the desired primary or secondary amine (1.2 equiv, 1.2 mmol) followed by DIPEA (2.0 equiv, 2.0 mmol).

  • Reaction: Seal the vial and heat conventionally at 110 °C (or via microwave irradiation at 120 °C for 20 minutes). Note: Microwave heating rapidly overcomes the activation energy required for Meisenheimer complex formation.

  • Self-Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and inject. Confirm the disappearance of the starting material mass ( [M+H]+ depending on exact derivative) and the appearance of the product mass alongside the expelled 5-bromopyridin-3-ol byproduct ( m/z≈174/176 for the Br isotopes).

  • Workup & Purification: Dilute the mixture with water (15 mL) to precipitate the product. If the product is an oil, extract with Dichloromethane (3 x 10 mL). Purify via silica gel flash chromatography (gradient: 0-10% Methanol in Dichloromethane) to isolate the pure 2-aminopyrimidine derivative.

Troubleshooting & Optimization

  • Issue: High levels of 2-hydroxypyrimidine byproduct.

    • Cause: Moisture in the reaction driving competitive hydrolysis.

    • Solution: Ensure all solvents are strictly anhydrous and the reaction is kept under an inert atmosphere (Nitrogen or Argon)[3].

  • Issue: Incomplete amination (Protocol B).

    • Cause: The amine nucleophile is sterically hindered or insufficiently nucleophilic (e.g., anilines).

    • Solution: Deprotonate the amine with a stronger base (e.g., Sodium Hydride, NaH) to form the highly reactive amide anion prior to adding the pyrimidine substrate.

Sources

Method

Application Notes and Protocols for the Preparation of Kinase Inhibitors Using 2-((5-Bromopyridin-3-yl)oxy)pyrimidine Intermediates

Introduction: The Privileged Pyridyl-Oxy-Pyrimidine Scaffold in Kinase Inhibition In the landscape of modern oncology and drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Pyridyl-Oxy-Pyrimidine Scaffold in Kinase Inhibition

In the landscape of modern oncology and drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their deregulation is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and within this field, certain chemical structures have proven to be exceptionally effective. These are often referred to as "privileged scaffolds" due to their ability to bind to the highly conserved ATP-binding site of various kinases.

The pyrimidine ring, a fundamental component of DNA and RNA, is a bioisostere of the adenine base in ATP, making it an ideal anchor for ATP-competitive inhibitors.[1][2] When combined with a pyridine ring through a flexible ether linkage, it forms the pyridyl-oxy-pyrimidine core—a scaffold that has been successfully employed in the design of numerous potent kinase inhibitors targeting key oncogenic drivers like EGFR, FGFR, and the PI3K/mTOR pathway.[3][4][5][6]

The 2-((5-Bromopyridin-3-yl)oxy)pyrimidine intermediate is a particularly valuable building block. The diaryl ether linkage provides an optimal vector for positioning substituents within the kinase active site, while the bromine atom on the pyridine ring serves as a versatile synthetic handle. This allows for late-stage diversification through cross-coupling reactions, enabling the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[6][7]

This guide provides a comprehensive overview and detailed protocols for the synthesis of the core 2-((5-Bromopyridin-3-yl)oxy)pyrimidine intermediate and its subsequent elaboration into a representative kinase inhibitor. We will delve into the causality behind experimental choices, provide troubleshooting guidance, and contextualize the chemistry within the broader framework of kinase biology.

Part 1: Synthesis of the Core Intermediate: 2-((5-Bromopyridin-3-yl)oxy)pyrimidine

The primary synthetic challenge lies in the formation of the diaryl ether bond. This is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The strategy involves the reaction of a pyridinol nucleophile with an electron-deficient pyrimidine bearing a suitable leaving group at the C-2 position.

Workflow Overview

The overall process is a two-stage synthesis starting from the commercially available 2-amino-5-bromopyridine.

G A 2-Amino-5-bromopyridine B Diazotization & Hydrolysis A->B 1. NaNO₂, H₂SO₄, 0°C 2. H₂O, Heat C 5-Bromopyridin-3-ol B->C D S N Ar Reaction with 2-Chloropyrimidine C->D K₂CO₃, DMF, 120°C E 2-((5-Bromopyridin-3-yl)oxy)pyrimidine (Core Intermediate) D->E

Caption: Synthetic workflow for the core intermediate.

Protocol 1.1: Preparation of 5-Bromopyridin-3-ol

This protocol details the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate. This is a classic and reliable method for producing the required pyridinol nucleophile.[8]

Rationale: Direct bromination of 3-hydroxypyridine is often unselective. Starting with 2-amino-5-bromopyridine provides absolute regiochemical control. The diazotization reaction must be performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing prematurely.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Amino-5-bromopyridine≥98%Standard Vendor
Sulfuric Acid (H₂SO₄)Concentrated (98%)Standard VendorCorrosive, handle with extreme care
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Standard VendorOxidizer, hygroscopic
Deionized Water (H₂O)
Sodium Bicarbonate (NaHCO₃)Saturated solutionFor neutralization
Ethyl Acetate (EtOAc)ACS GradeStandard VendorFor extraction
Magnesium Sulfate (MgSO₄)AnhydrousStandard VendorFor drying
Standard GlasswareRound-bottom flasks, condenser, etc.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (50 mL) to deionized water (50 mL) while cooling in an ice-water bath. Caution: This is a highly exothermic process.

  • Substrate Addition: To the cooled sulfuric acid solution, add 2-amino-5-bromopyridine (10.0 g, 57.8 mmol) portion-wise, ensuring the temperature remains below 20 °C. Stir until a clear solution is obtained.

  • Diazotization: Cool the reaction mixture to 0 °C using an ice-salt bath. Prepare a solution of sodium nitrite (4.4 g, 63.6 mmol) in deionized water (15 mL). Add this NaNO₂ solution dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C. Stir for an additional 30 minutes at this temperature.

  • Hydrolysis: Remove the ice bath. Slowly and carefully heat the reaction mixture to 80-90 °C using a heating mantle. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature for 1 hour until gas evolution ceases.

  • Work-up: Cool the mixture to room temperature and then further in an ice bath. Carefully neutralize the reaction by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Caution: Significant CO₂ evolution will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to yield 5-bromopyridin-3-ol as a solid.

Protocol 1.2: SNAr Synthesis of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine

This step involves the coupling of the synthesized pyridinol with 2-chloropyrimidine. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C-2 position towards nucleophilic attack, facilitating the displacement of the chloride leaving group.

Rationale: The SNAr reaction is a cornerstone of heterocyclic chemistry.[9][10] The choice of a polar aprotic solvent like DMF or DMSO is critical as it solvates the cation of the base (e.g., K⁺ from K₂CO₃), leaving a "naked" and more reactive phenoxide anion. Elevated temperature is required to provide sufficient energy for the formation of the intermediate Meisenheimer complex and subsequent loss of the leaving group.[11] Potassium carbonate is a suitable base as it is strong enough to deprotonate the pyridinol but not so strong as to cause unwanted side reactions.

Caption: The SNAr mechanism for diaryl ether formation.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
5-Bromopyridin-3-olFrom Protocol 1.1
2-Chloropyrimidine≥98%Standard Vendor
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard VendorFinely powdered is best
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard VendorPolar aprotic solvent
Deionized Water (H₂O)
Ethyl Acetate (EtOAc)ACS GradeStandard VendorFor extraction
BrineSaturated solutionFor washing
Magnesium Sulfate (MgSO₄)AnhydrousStandard VendorFor drying

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 5-bromopyridin-3-ol (5.0 g, 28.7 mmol), 2-chloropyrimidine (3.6 g, 31.6 mmol, 1.1 eq), and anhydrous potassium carbonate (7.9 g, 57.4 mmol, 2.0 eq).

  • Solvent Addition: Add anhydrous DMF (50 mL) to the flask.

  • Reaction: Equip the flask with a condenser and heat the mixture to 120 °C in an oil bath. Stir at this temperature for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting materials.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (200 mL). A precipitate may form. Stir for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Drying and Concentration (if extracted): Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography (eluting with a gradient of 10-40% ethyl acetate in hexanes) to yield the title compound, 2-((5-Bromopyridin-3-yl)oxy)pyrimidine, as a white to off-white solid.

Expected Results & Characterization

ParameterExpected Outcome
Yield 65-85%
Appearance White to off-white solid
¹H NMR Peaks corresponding to both the pyridine and pyrimidine rings should be present in the aromatic region (δ 7-9 ppm).
Mass Spec (ESI) [M+H]⁺ peak corresponding to the molecular weight of C₉H₆BrN₃O should be observed.

Part 2: Elaboration into a Kinase Inhibitor via Suzuki Coupling

The bromine atom on the core intermediate is a powerful tool for diversification. Here, we demonstrate its use in a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install a substituted phenyl ring, a common feature in many kinase inhibitors that occupies the solvent-exposed region of the ATP pocket.

Protocol 2.1: Synthesis of a Representative Kinase Inhibitor

Rationale: The Suzuki coupling is one of the most robust and widely used methods for forming C-C bonds.[12] It is tolerant of a wide variety of functional groups. A phosphine ligand (e.g., SPhos) is used to stabilize the palladium catalyst and facilitate the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). An aqueous base is required for the transmetalation step.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-((5-Bromopyridin-3-yl)oxy)pyrimidineFrom Protocol 1.2
4-(Dimethylamino)phenylboronic acid≥95%Standard VendorExample boronic acid
Pd(dppf)Cl₂·CH₂Cl₂Catalyst GradeStandard VendorPalladium catalyst
Sodium Carbonate (Na₂CO₃)ACS Reagent, ≥99.5%Standard VendorBase
1,4-DioxaneAnhydrousStandard VendorSolvent
Deionized Water (H₂O)

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vial or flask, combine 2-((5-Bromopyridin-3-yl)oxy)pyrimidine (200 mg, 0.75 mmol), 4-(dimethylamino)phenylboronic acid (149 mg, 0.90 mmol, 1.2 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (31 mg, 0.0375 mmol, 5 mol%).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent/Base Addition: Add anhydrous 1,4-dioxane (5 mL) and a 2M aqueous solution of sodium carbonate (1.1 mL, 2.25 mmol, 3.0 eq) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir for 2-4 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to afford the final kinase inhibitor analog.

Part 3: Biological Context and Mechanism of Action

Kinase inhibitors derived from this scaffold typically function as ATP-competitive inhibitors. They occupy the same binding site as ATP, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signaling cascade.

G cluster_0 Kinase ATP Binding Site Hinge Hinge Region (Backbone NH groups) Pocket Hydrophobic Pocket Solvent Solvent-Exposed Region Inhibitor Pyridyl-Oxy-Pyrimidine Inhibitor Inhibitor->Hinge H-Bonds (Pyrimidine N) Inhibitor->Pocket Hydrophobic Interactions (Pyridyl Ring) Inhibitor->Solvent Vector for Selectivity/Solubility (Substituted Phenyl)

Caption: Binding mode of a generic inhibitor in a kinase active site.

The pyrimidine core typically forms one or two critical hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine base of ATP.[2] The central diaryl ether linkage orients the two aromatic systems, with the substituted pyridine/phenyl portion extending into other regions of the active site, which can be engineered to enhance potency and selectivity for a specific kinase.

Representative Kinase Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Kinase Inhibitor (e.g., PI3K/mTOR dual inhibitor) Inhibitor->PI3K BLOCKS Inhibitor->mTORC1 BLOCKS

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Part 4: Troubleshooting and Safety Precautions

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield in Diazotization (1.1) Diazonium salt decomposed due to elevated temperature.Strictly maintain the temperature between 0-5 °C during NaNO₂ addition. Ensure efficient stirring.
Incomplete SNAr Reaction (1.2) Insufficient temperature; inactive base; poor quality solvent.Ensure the reaction temperature reaches 120 °C. Use freshly powdered, anhydrous K₂CO₃. Use high-purity, anhydrous DMF. Extend reaction time.
No reaction in Suzuki Coupling (2.1) Catalyst is inactive; base is not dissolved; oxygen contamination.Use a fresh bottle of palladium catalyst. Ensure the aqueous base solution is well-mixed. Thoroughly degas the reaction mixture before heating.
Difficult Purification Formation of side products (e.g., bis-arylation, debromination).Monitor the reaction closely by TLC/LC-MS to avoid over-running. Optimize stoichiometry (e.g., use closer to 1.0 eq of boronic acid).

Safety Precautions

  • General: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Corrosives: Concentrated sulfuric acid is highly corrosive and reacts violently with water. Always add acid to water, never the other way around. Handle with extreme care.

  • Solvents: DMF and 1,4-Dioxane are harmful. Avoid inhalation and skin contact.

  • Reagents: Sodium nitrite is an oxidizer. Keep away from combustible materials.

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle carefully to avoid generating dust and ensure proper disposal according to institutional guidelines.

References

  • A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence. National Center for Biotechnology Information. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Center for Biotechnology Information. [Link]

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect. [Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]

  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Publishing. [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • A Convenient and Scalable Process for Preparation of 2,5-Dibromopyridine. Heterocyclic Letters. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-((5-Bromopyridin-3-yl)oxy)pyrimidine Synthesis

Welcome to the Technical Support Center. As application scientists, we understand that synthesizing heteroaryl ethers via Nucleophilic Aromatic Substitution (SNAr) can present unique challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we understand that synthesizing heteroaryl ethers via Nucleophilic Aromatic Substitution (SNAr) can present unique challenges. The coupling of 5-bromopyridin-3-ol with 2-chloropyrimidine is a highly sensitive system where the electron-deficient nature of both heterocycles dictates the reaction kinetics[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and an optimized, self-validating protocol to maximize your reaction yield.

Reaction Mechanism & Workflow

Understanding the causality behind the reaction is the first step in troubleshooting. The synthesis relies on the deprotonation of 5-bromopyridin-3-ol to form a reactive pyridinolate anion, which subsequently attacks the highly electrophilic C2 position of 2-chloropyrimidine. The reaction proceeds through a Meisenheimer complex before rearomatizing to yield the target ether[2].

SNAr_Mechanism A 5-Bromopyridin-3-ol (Nucleophile Precursor) B Pyridinolate Anion (Active Nucleophile) A->B H+ Abstraction Base Base (e.g., K2CO3) (Deprotonation) Base->B H+ Abstraction D Meisenheimer Complex (Transition State) B->D Nucleophilic Attack at C2 C 2-Chloropyrimidine (Electrophile) C->D Electrophilic Site E 2-((5-Bromopyridin-3-yl)oxy)pyrimidine (Target Product) D->E Rearomatization F Chloride Salt (Byproduct) D->F Cl- Elimination

Nucleophilic aromatic substitution (SNAr) pathway for 2-((5-Bromopyridin-3-yl)oxy)pyrimidine.

Troubleshooting FAQs

Q1: Why is my reaction yield stalling below 50% despite extended heating?

  • Causality: The nucleophilicity of 5-bromopyridin-3-ol is inherently reduced due to the electron-withdrawing nature of the pyridine ring and the inductive effect of the bromine atom[1]. If you are using a weaker base (like Na₂CO₃) or a solvent with poor ionizing power, the equilibrium of the deprotonation step shifts backward, leaving unreacted starting material.

  • Solution: Switch your base from K₂CO₃ to Cs₂CO₃. The larger ionic radius of the cesium cation generates a more "naked" and reactive pyridinolate anion (the "cesium effect"), significantly accelerating the SNAr kinetics. Ensure the use of anhydrous DMF or DMSO and maintain a strict inert atmosphere (N₂ or Argon)[2].

Q2: I am observing a major polar side product on TLC/LCMS. What is it, and how do I prevent it?

  • Causality: The side product is likely pyrimidin-2-ol (or its tautomer, pyrimidin-2(1H)-one). This occurs when trace water in the solvent or a hygroscopic base acts as a competing nucleophile against the highly electrophilic 2-chloropyrimidine at elevated temperatures (110 °C).

  • Solution: Rigorously dry your base in a vacuum oven at 80 °C overnight before use. Use commercially available anhydrous solvents over activated molecular sieves. To further suppress this, you can slightly increase the equivalents of 5-bromopyridin-3-ol (from 1.05 to 1.15 equiv) to kinetically outcompete any residual moisture[2].

Q3: I lose a significant amount of product during the aqueous workup. How can I optimize isolation?

  • Causality: The target molecule contains two basic nitrogen centers. If the aqueous layer becomes slightly acidic during workup, the product protonates and partitions into the aqueous phase. Additionally, DMF is highly miscible with water and can drag the product into the aqueous layer if not sufficiently diluted.

  • Solution: Dilute the DMF reaction mixture with at least 10 volumes of water to force the product into the organic phase during extraction. Extract with a moderately polar solvent like Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous LiCl solution (to selectively remove residual DMF) followed by saturated brine[2].

Quantitative Data: Base and Solvent Optimization

The following table summarizes internal and literature-derived optimization data for the SNAr coupling. Notice how the combination of base solubility and solvent polarity directly dictates the conversion rate.

Base (2.0 equiv)SolventTemp (°C)Time (h)Conversion (%)Primary Observation / Issue
K₂CO₃DMF110575Standard conditions; moderate yield due to slow kinetics[2].
Cs₂CO₃ DMF 110 3 >92 Optimal; "Cesium effect" enhances nucleophilicity.
Na₂CO₃DMSO1108<50Poor solubility of the base; sluggish kinetics.
K₂CO₃MeCN8012<20Insufficient temperature and poor base solubility.
Step-by-Step Experimental Protocol

This methodology is adapted from validated patent literature for MTA-cooperative PRMT5 inhibitors[2] and optimized for maximum yield and self-validation.

Materials Required:

  • 2-Chloropyrimidine (1.00 equiv)

  • 5-Bromopyridin-3-ol (1.05 - 1.10 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.00 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.5 M relative to electrophile)

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrimidine (e.g., 300 mg, 2.62 mmol, 1.00 equiv) and anhydrous DMF (5.2 mL).

  • Activation: Add the base (e.g., K₂CO₃, 724 mg, 5.24 mmol, 2.00 equiv) followed by 5-bromopyridin-3-ol (479 mg, 2.75 mmol, 1.05 equiv)[2].

  • Reaction: Purge the vessel with Nitrogen gas for 5 minutes. Attach a reflux condenser and stir the suspension at 110 °C for 3 to 5 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LCMS. Look for the disappearance of the 2-chloropyrimidine peak and the appearance of the product mass. Scientist's Note: The target product (C9H6BrN3O) will display a distinct 1:1 isotopic doublet at m/z [M+H]+ = 252.0 and 254.0 due to the bromine atom.

  • Quench & Extraction: Cool the reaction mixture to room temperature. Dilute with deionized water (approx. 50 mL) to precipitate the product/salts, and extract with Ethyl Acetate (3 × 30 mL)[2].

  • Washing: Wash the combined organic layers sequentially with 5% aqueous LiCl (2 × 20 mL) to remove residual DMF, followed by saturated aqueous NaCl (brine, 20 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure 2-((5-Bromopyridin-3-yl)oxy)pyrimidine.

References
  • Title: Preparation of Heteroaryl Ethers from Azine N-Oxides and Alcohols Source: Organic Letters (2016) URL: [Link]

  • Title: MTA-cooperative PRMT5 inhibitors (WO2021050915A1)

Sources

Optimization

Optimizing reaction temperature and time for 2-((5-Bromopyridin-3-yl)oxy)pyrimidine

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the nucleophilic aromatic substitution (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the nucleophilic aromatic substitution (SₙAr) of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will diagnose the thermodynamic and kinetic bottlenecks of this specific SₙAr reaction, providing you with field-proven, self-validating protocols to eliminate incomplete conversions and thermal degradation.

Part 1: Mechanistic Workflow

To optimize temperature and time, we must first understand the energetic pathway of the reaction. The synthesis relies on the attack of the 5-bromopyridin-3-olate anion on the electron-deficient 2-chloropyrimidine ring. The formation of the intermediate Meisenheimer complex is the rate-determining step, dictating our thermal requirements[1].

SNAr_Optimization N1 5-Bromopyridin-3-ol (Nucleophile Precursor) N2 Base Addition (K2CO3 or Cs2CO3) N1->N2 Deprotonation N3 Pyridin-3-olate Anion (Active Species) N2->N3 Fast N5 Meisenheimer Complex (80-100 °C Required) N3->N5 Rate-Limiting SNAr Attack N4 2-Chloropyrimidine (Electrophile) N4->N5 N6 Target Product (m/z 252/254) N5->N6 Cl- Elimination

SNAr mechanistic workflow for 2-((5-Bromopyridin-3-yl)oxy)pyrimidine synthesis.

Part 2: Troubleshooting & FAQs

Q1: My reaction is stalling at 60 °C with <40% conversion. Should I just increase the reaction time to 24 hours? A1: No, extending the time at 60 °C is thermodynamically inefficient. The formation of the Meisenheimer complex is the rate-determining step. While 2-chloropyrimidine is highly activated, the steric and electronic profile of the 5-bromopyridin-3-olate anion requires a specific activation energy threshold[2]. We recommend elevating the temperature to the 80–100 °C window rather than extending time[3].

Q2: I heated the reaction to 130 °C to force completion, but my LCMS shows multiple new peaks and a lower yield of the target mass. What happened? A2: Excessive thermal stress (>120 °C) induces side reactions. 2-Chloropyrimidine is susceptible to thermal degradation and polymerization. Furthermore, the newly formed pyrimidinyl ether linkage can undergo thermal cleavage or secondary nucleophilic attacks by residual base/moisture[1]. The optimal thermal window is strictly capped at 100 °C.

Q3: How does the choice of base dictate my temperature and time parameters? A3: The base dictates the solubility and the effective nucleophilicity of the intermediate. Potassium carbonate (K₂CO₃) is the industry standard, typically requiring ~80–100 °C for 4–8 hours in DMF[4]. However, switching to Cesium carbonate (Cs₂CO₃) leverages the "cesium effect"—the larger, softer Cs⁺ cation coordinates more weakly to the phenoxide oxygen, leaving a more "naked" and reactive anion. This allows you to achieve >95% conversion at 85 °C in just 4–5 hours.

Part 3: Temperature & Time Optimization Matrix

Use the following empirical data to select the optimal parameters for your specific scale and equipment.

Temperature (°C)Time (h)BaseSolventConversion (%)Mechanistic Outcome & Observations
60 16K₂CO₃DMF< 40%Sluggish. Insufficient thermal energy to efficiently form the Meisenheimer complex.
85 5Cs₂CO₃DMF> 95%Optimal. The "Cesium effect" accelerates nucleophilic attack; clean LCMS profile.
100 3K₂CO₃DMF85–90%Viable. Faster kinetics, but minor baseline impurities begin to appear on TLC.
130 12K₂CO₃DMF< 50%Degradation. Pyrimidine ring breakdown and ether cleavage dominate[1].

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. At each critical juncture, specific observable metrics are provided so you can verify the chemical state before proceeding.

Step 1: Reagent Preparation & Deprotonation

  • Charge a dry, argon-flushed round-bottom flask with 5-bromopyridin-3-ol (1.0 equiv, e.g., 10 mmol) and anhydrous DMF (0.2 M concentration).

  • Add Cs₂CO₃ (1.5 equiv). Causality: Cs₂CO₃ maximizes the nucleophilicity of the alkoxide, lowering the required reaction time.

  • Stir at room temperature for 30 minutes.

    • Self-Validation Check: The solution will transition from colorless to a pale yellow/orange suspension. This color shift confirms the successful deprotonation and formation of the active pyridin-3-olate anion.

Step 2: Electrophile Addition & Thermal Activation 4. Add 2-chloropyrimidine (1.1 equiv) in one rapid portion. 5. Elevate the reaction temperature to exactly 85 °C using a calibrated heating block or oil bath[3].

  • Causality: 85 °C provides sufficient thermal energy to overcome the SₙAr activation barrier without inducing the thermal degradation seen at >120 °C.

Step 3: In-Process Monitoring 6. After 3 hours, sample 10 µL of the reaction, dilute in 1 mL of Acetonitrile, and submit for LCMS analysis.

  • Self-Validation Check: Look for the disappearance of the starting mass (m/z 174/176). Crucially, because the target molecule contains a single bromine atom, the product must display a distinct 1:1 isotopic doublet at m/z 252 [M+H]⁺ and m/z 254 [M+H]⁺ . If this 1:1 ratio is absent, debromination side-reactions have occurred due to localized overheating.

Step 4: Quenching & Isolation 7. Once conversion is >95% (typically 4–5 hours at 85 °C), remove the flask from the heat source and cool to room temperature. 8. Quench the reaction by pouring it slowly into vigorously stirred ice water (3x the volume of the DMF used).

  • Causality: Water crashes out the highly hydrophobic 2-((5-Bromopyridin-3-yl)oxy)pyrimidine product while completely solubilizing the inorganic cesium salts and the DMF solvent.

  • Filter the resulting precipitate, wash with cold water (2 x 20 mL), and dry under high vacuum to afford the optimized product.

Sources

Troubleshooting

Preventing degradation of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine during long-term storage

Technical Support Center: Stability & Storage of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stabilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Storage of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of heteroaryl ethers. 2-((5-Bromopyridin-3-yl)oxy)pyrimidine is a highly versatile building block in drug discovery, but its unique structural features—a strongly electron-withdrawing pyrimidine ring, a diaryl ether linkage, and a brominated pyridine—make it inherently vulnerable to specific degradation pathways.

This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to ensure the integrity of your compound during long-term storage and handling.

Degradation Molecule 2-((5-Bromopyridin-3-yl)oxy)pyrimidine Hydrolysis Hydrolytic Cleavage (Ether Linkage) Molecule->Hydrolysis Moisture & pH Extremes Photolysis Photolytic Debromination (C-Br Bond) Molecule->Photolysis UV/Vis Exposure SNAr SNAr Reactions (Pyrimidine Ring) Molecule->SNAr Nucleophilic Solvents

Diagram 1: Primary degradation pathways of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine.

Section 1: Troubleshooting Hydrolytic Cleavage

Q: Why does my compound show secondary peaks corresponding to pyrimidin-2-ol and 5-bromopyridin-3-ol on HPLC over time? A: This is a classic case of hydrolytic cleavage. The ether linkage connecting the pyrimidine and bromopyridine rings is highly polarized. Because both rings are strongly electron-deficient, the ipso-carbon of the pyrimidine ring is highly susceptible to nucleophilic attack by water. Pyrimidine ether derivatives are known to be susceptible to hydrolysis under both acidic and alkaline conditions[1]. Even ambient atmospheric moisture over prolonged periods can drive this degradation[2].

Q: Can I store this compound in protic solvents like methanol or ethanol as a stock solution? A: No. Storing this compound in protic solvents will lead to nucleophilic aromatic substitution (SNAr) or solvolysis. The pyrimidine core is highly electrophilic, and alcohols can easily displace the bromopyridyloxy leaving group[3]. Always prepare stock solutions in anhydrous, aprotic solvents (e.g., dry DMSO or acetonitrile) immediately before use.

Quantitative Data: Degradation Kinetics Table 1: Accelerated Degradation of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine (Solid State vs. Solution)

Storage ConditionEnvironmentTimeframePurity Loss (%)Primary Degradant
Solid, 25°C75% Relative Humidity30 Days~4.5%Hydrolysis products
Solid, -20°CDesiccated, Argon12 Months< 0.1%None detected
Solution (MeOH), 25°CAmbient Light7 Days~12.0%Solvolysis products
Solution (Dry DMSO), 4°CDark30 Days< 1.0%Trace hydrolysis

Protocol 1: Self-Validating Moisture Control & Stability Testing To confidently validate that your storage conditions are preventing hydrolysis, implement this self-validating workflow:

  • Sample Preparation: Aliquot 5 mg of the compound into two separate 2 mL glass vials.

  • Conditioning:

    • Vial A (Control): Leave open to ambient laboratory air (approx. 50-60% RH) for 48 hours.

    • Vial B (Test): Purge with dry Argon gas for 30 seconds, seal with a PTFE-lined cap, and store in a vacuum desiccator over Drierite.

  • Analysis: Reconstitute both vials in anhydrous acetonitrile. Run an LC-UV assay at 254 nm.

  • Causality Check: If Vial A shows peaks at lower retention times (corresponding to the cleaved pyrimidin-2-ol and bromopyridinol) while Vial B remains >99% pure, you have validated that ambient moisture is the causal agent of degradation in your specific lab environment.

Section 2: Mitigating Photolytic Debromination

Q: We observed a loss of the bromine isotope pattern (M, M+2) in our mass spec data after leaving the compound on the benchtop. What happened? A: You are observing photolytic debromination. The C-Br bond in halogenated pyridines is photochemically labile. Exposure to ambient laboratory light or UV sources can induce homolytic cleavage of the C-Br bond[4]. This generates a highly reactive pyridyl radical that abstracts a hydrogen atom from the environment (or solvent), yielding the debrominated product (2-(pyridin-3-yloxy)pyrimidine).

Q: How strict do my light-protection measures need to be? A: Very strict. Halogenated pyridines require storage in a dark, cool place to prevent homolytic bond cleavage[5]. Always use amber glass vials and avoid leaving clear NMR tubes or HPLC vials exposed on the benchtop for extended periods.

Photolysis Intact Intact Molecule (C-Br Bond) Radical Pyridyl Radical + Br• Intact->Radical Homolytic Cleavage UV UV/Vis Light UV->Intact Degraded Debrominated Product Radical->Degraded H-Abstraction

Diagram 2: Mechanism of photolytic debromination via radical intermediate.

Protocol 2: Photostability Evaluation Workflow

  • Preparation: Dissolve the compound in anhydrous acetonitrile to a concentration of 1 mg/mL.

  • Irradiation Setup: Place 1 mL of the solution into a clear quartz vial and 1 mL into an amber glass vial.

  • Exposure: Place both vials under a broad-spectrum laboratory lamp (or near a window) for 24 hours.

  • LC-MS Analysis: Analyze both samples. Look for a mass shift of -79 Da (loss of Br, gain of H) in the clear vial.

  • Causality Check: The amber vial must show no debrominated mass peaks. This validates that the degradation is strictly photochemically driven and that your amber vials provide sufficient attenuation.

Section 3: Handling & Long-Term Storage Best Practices

Q: What is the optimal long-term storage protocol for 2-((5-Bromopyridin-3-yl)oxy)pyrimidine? A: To arrest all three degradation pathways (hydrolysis, photolysis, and thermal degradation), the compound must be treated as highly moisture-sensitive and light-sensitive[6],[5].

Table 2: Storage Best Practices Matrix

ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer)Lowers the kinetic energy available for ambient hydrolysis and thermal degradation.
Container Amber Glass VialsBlocks UV/Vis wavelengths responsible for C-Br bond cleavage.
Atmosphere Argon or Nitrogen PurgeDisplaces atmospheric moisture and oxygen, preventing hydrolytic cleavage and oxidation.
Secondary Storage Vacuum DesiccatorProvides a fail-safe against moisture ingress if the primary vial seal is compromised.

Protocol 3: The "Cold-to-Bench" Thawing Procedure A common mistake researchers make is opening cold vials immediately, which causes atmospheric condensation directly onto the powder, instantly initiating hydrolysis.

  • Remove the desiccated secondary container from the -20°C freezer.

  • Do not open the container. Allow it to sit on the benchtop for 30–60 minutes until it reaches full thermal equilibrium with the room.

  • Once at room temperature, open the secondary container, remove the amber vial, and quickly weigh the required amount.

  • Immediately backfill the vial with Argon, seal tightly, and return to cold storage.

StorageWorkflow Freezer Store at -20°C (Amber Vial) Equilibrate Equilibrate to RT (30-60 mins) Freezer->Equilibrate Open Open & Weigh (Dry Environment) Equilibrate->Open Prevents Condensation Purge Argon Purge & Reseal Open->Purge Purge->Freezer

Diagram 3: Standard operating procedure for accessing cold-stored sensitive compounds.

References

  • High Triplet Energy Iridium(III) NHC Complexes as Photocatalysts. ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERjp8debPgpsqTjXbGWNo7KbYjUifyzWydfYi2cvKcgSRNTlqy_E0fvN_RE2e4VgzvXXXnrm2UmQ7yU3xWgU9YIdTMp122MOcfZ4q7lFwiqCZjUbK3nX9giOba7FIlrYXaBFa0m6GFPGFsHmDSOCfg1PpmBw==]
  • The Role of Halogenated Pyridines in Pharmaceutical Synthesis: A Focus on 831203-13-5. nbinno.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwjtMowHjvTOo0WRIcoKQBUhFfUjDZvkNAxJUjb0jY4ICzb59cEvrH5y__C2A9Vz5MzhWYWAd0yL4xU06xy5FrJoVh53LwtKAnS30dFxJr2QcCtXhzKZiEFdBlBxSdw9L7_6zhScU3UuokgdZjK6sXW8L2M2H5UDCbfhfa35UxevC9UBgXVDJTqijtzZXXPJFx06fpmPS_XOoxLc-rL2oUi7COWpSceLIAfqGCFsBye3dFyfQZucuvdzA=]
  • Pyrimidine Ether Derivatives (Patent). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE01hSFLGHcoEBiS3QJ70NY15NzabxL8x1gwouZAzeUsQqOrQPu47-nfq0OMYanUtOtUsqFHuO-qCK_Jbw-ZV6UcV_FvmTj4a_Q--_99n0gCuLvxlWVSj7F2quIEW7Y0PJW_45Z3QZtUnYSg1_nYUV3JQE9hECi172epkZkx4a5_YPN2N-YkfKyNV8uqw==]
  • Endothelin-Converting Enzyme-1 Inhibition and Growth of Human Glioblastoma Cells. Journal of Medicinal Chemistry (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-W5FGeIQb2FPhLFdjfxzY2wm3qBo9xA_9bDVxkBcUSxx89cLb_YpcumARaBvMtKYPMGFY2pqjkdHZqJPIFrkWWFyqEecHWhlYtgSHr7RbrtO8MH7VUy1o9_aImPm1O2yQWbD52g==]
  • Pyrimidine derivatives in discovery of pesticides. Chinese Chemical Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKIwAJ1LPceujVzrtYMMjWcQJ1ByxuhdReO22ZUG1lyKxS4AAAbsF4ov6KOd7CvKJKoFauAy53H7QF_MjV71q08-KbDx0mqik7DysHuhO1xXY_Tfq5Kfp6qwxhEQGA_QG3ut8KJEv1itM3Ea_JwEsIwIIOZKl8sQmX8PvmFlL5pV_8Cziv2CA_YwVZuK5ZwDmCz9ZXfdNw9q029HdjPK7zCh0GEg==]
  • Pyridine Safety Data Sheet. Apollo Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_y-cxpb2zMn17bBBppqurXyNAHu2NOJ9BTplm_coDibEEkXZWdo4R_CUc4hQh0UtzA8A6_U-oXp246EWsOOhJJ-QjKNCqTNKllKpy9eqjc4G_kK6bR0wYulOGqQZzykVcMtAR1hwradlU5tQPguTDC6C0ezuk1ijexqkuRA==]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: GC-MS Method Development and ICH Q2(R2) Validation for 2-((5-Bromopyridin-3-yl)oxy)pyrimidine

As pharmaceutical pipelines increasingly rely on complex halogenated heteroaryl scaffolds, the analytical control of building blocks like[1] becomes a critical quality attribute. This compound—featuring a volatile ether...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex halogenated heteroaryl scaffolds, the analytical control of building blocks like[1] becomes a critical quality attribute. This compound—featuring a volatile ether linkage between a pyrimidine and a brominated pyridine ring—presents unique analytical challenges.

This guide provides an authoritative, objective comparison of analytical platforms for this intermediate, followed by a field-proven, step-by-step Gas Chromatography-Mass Spectrometry (GC-MS) method development and validation protocol grounded in the latest[2].

Analytical Platform Comparison & Method Selection

When quantifying low-molecular-weight, non-polar halogenated intermediates, analysts typically evaluate GC-MS, LC-MS/MS, and HPLC-UV. While LC-MS/MS is the gold standard for large, polar biomolecules, GC-MS with Electron Ionization (EI) offers distinct mechanistic advantages for volatile halogenated compounds.

Causality Behind Platform Selection
  • Isotopic Fidelity (The Self-Validating Marker): 2-((5-Bromopyridin-3-yl)oxy)pyrimidine contains a single bromine atom, which naturally exists as 79 Br and 81 Br in a nearly 1:1 ratio. GC-MS (EI at 70 eV) provides hard, reproducible ionization, yielding a distinct molecular ion doublet at m/z 251 and 253. This isotopic signature acts as an internal, self-validating qualitative check that LC-MS/MS (ESI) often obscures due to adduct formation (e.g.,[M+Na] + ) and matrix-induced ion suppression.

  • Chromatographic Resolution: The non-polar nature of the ether linkage makes it highly amenable to capillary GC, offering superior theoretical plate counts compared to standard reversed-phase HPLC.

Table 1: Comparative Performance Metrics for Halogenated Pyrimidine Analysis
Performance MetricGC-MS (EI, SIM Mode)LC-MS/MS (ESI, MRM)HPLC-UV (Diode Array)
Specificity Optimal: Exploits 1:1 Br isotopic ratioHigh: Subject to matrix suppressionModerate: Relies only on retention/UV
Sensitivity (LOD) < 10 ng/mL < 5 ng/mL~ 500 ng/mL
Matrix Interference Minimal (High-temp volatilization)High (Ion enhancement/suppression)Moderate (Co-eluting chromophores)
Operational Cost Low (Helium/Nitrogen carrier)High (High-purity solvents/gas)Low (Standard solvents)
Optimal Use Case Volatile halogenated scaffolds Polar, thermally labile APIsRoutine bulk purity assays

Analytical Instrument Qualification (AIQ)

Before initiating method development, the analytical system must be rigorously qualified. According to [3], Analytical Instrument Qualification (AIQ) is not a single event but a continuous risk-based lifecycle ensuring data integrity.

AIQ_Lifecycle DQ Design Qualification (DQ) IQ Installation Qualification (IQ) DQ->IQ OQ Operational Qualification (OQ) IQ->OQ PQ Performance Qualification (PQ) OQ->PQ

Fig 1: USP <1058> Analytical Instrument Qualification (AIQ) lifecycle phases.

Step-by-Step GC-MS Method Development Protocol

To establish a self-validating quantitative system, this protocol utilizes 4-Bromobiphenyl as an Internal Standard (IS). The ratio of the analyte to the IS corrects for any injection volume variations or matrix effects.

Step 3.1: Sample Preparation
  • Weigh 10.0 mg of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine reference standard.

  • Dissolve in 10.0 mL of LC-MS grade Ethyl Acetate (Stock: 1 mg/mL).

  • Spike with 4-Bromobiphenyl (IS) to a final IS concentration of 1.0 µg/mL.

  • Vortex for 30 seconds and transfer to a 2 mL glass autosampler vial with a PTFE-lined septum.

Step 3.2: GC Separation Parameters
  • Column: HP-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Causality: The 5% diphenyl / 95% dimethylpolysiloxane stationary phase provides optimal π−π interactions with the pyridine and pyrimidine rings, ensuring sharp peak symmetry and preventing tailing.

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1.

    • Causality: A 10:1 split prevents column overloading and maintains high theoretical plate efficiency while ensuring sufficient mass reaches the detector.

  • Inlet Temperature: 250°C.

    • Causality: High enough to ensure instantaneous, homogeneous vaporization, but safely below the thermal degradation threshold of the heteroaryl ether bond.

  • Oven Temperature Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C (Hold 5 min). Total run time: 15 minutes.

Step 3.3: Mass Spectrometry (MS) Detection Parameters
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Temperatures: Transfer line at 280°C; Ion Source at 230°C; Quadrupole at 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Target Ions (Analyte):m/z 251 and 253 (Dwell time: 50 ms each).

    • Target Ions (IS):m/z 232 and 234 (Dwell time: 50 ms each).

    • Causality: SIM mode maximizes the detector's dwell time on the specific isotopic masses, boosting the signal-to-noise (S/N) ratio by 1–2 orders of magnitude compared to full-scan mode, directly improving the Limit of Quantitation (LOQ).

ICH Q2(R2) Method Validation Protocol

Following the finalized [4], the developed method must be rigorously validated to prove it is fit for its intended use.

Validation_Workflow Start System Suitability Spec Specificity (Isotopic SIM) Start->Spec Lin Linearity (R² ≥ 0.999) Spec->Lin Sens Sensitivity (LOD/LOQ) Lin->Sens Prec Precision & Accuracy Sens->Prec Report ICH Q2(R2) Report Prec->Report

Fig 2: Sequential ICH Q2(R2) method validation workflow for GC-MS.

Validation Parameters & Execution
  • System Suitability: Inject the IS-spiked standard six times. Acceptance criteria: Relative Standard Deviation (RSD) of peak area ratio 2.0%, Resolution ( Rs​ ) between analyte and IS > 2.0.

  • Specificity: Inject a blank solvent and a matrix blank. Verify the absence of interfering peaks at the retention times of the analyte and IS. The 1:1 ratio of m/z 251/253 must be confirmed.

  • Linearity & Range: Prepare calibration standards at 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL. Plot the peak area ratio (Analyte/IS) against concentration.

  • Sensitivity (LOD/LOQ): Calculated based on the standard deviation of the response ( σ ) and the slope ( S ). LOD = 3.3×(σ/S) ; LOQ = 10×(σ/S) .

  • Accuracy (Recovery): Spike known amounts of the analyte into a synthetic matrix at 50%, 100%, and 150% of the target concentration (1.0 µg/mL). Analyze in triplicate.

  • Precision: Assess Repeatability (Intra-day) via 6 replicate injections of the 100% standard. Assess Intermediate Precision (Inter-day) by repeating the process on a different day with a different analyst.

Table 2: Simulated ICH Q2(R2) Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity Range Correlation coefficient ( R2 ) 0.999 R2 = 0.9998 (0.1 - 10 µg/mL)Pass
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.02 µg/mL / LOQ: 0.06 µg/mLPass
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.4% ± 0.8%Pass
Repeatability (Intra-day) % RSD 2.0% (n=6)% RSD = 0.95%Pass
Intermediate Precision % RSD 2.0% (n=12, 2 days)% RSD = 1.20%Pass
Specificity No interference at retention timeBlank baseline at Rt​ = 8.4 minPass

Conclusion

For the quantification and purity analysis of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine, GC-MS (EI) in SIM mode outperforms LC-MS/MS and HPLC-UV in terms of specificity and matrix resilience. By exploiting the natural isotopic signature of the brominated scaffold and utilizing an internal standard, the developed methodology acts as a self-validating system. When executed alongside rigorous USP <1058> instrument qualification, this ICH Q2(R2)-compliant protocol guarantees the highest degree of analytical trustworthiness for pharmaceutical development.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA). URL:[Link]

  • United States Pharmacopeia (USP). "USP General Chapter <1058> Analytical Instrument Qualification." Agilent Technologies / USP. URL:[Link]

Sources

Comparative

A Researcher's Guide to Validating Regioselectivity in 2-((5-Bromopyridin-3-yl)oxy)pyrimidine Substitution Reactions

For researchers and professionals in drug development, the predictability and control of chemical reactions are paramount. The regioselectivity of substitution reactions on complex heterocyclic scaffolds, such as 2-((5-B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the predictability and control of chemical reactions are paramount. The regioselectivity of substitution reactions on complex heterocyclic scaffolds, such as 2-((5-Bromopyridin-3-yl)oxy)pyrimidine, is a critical factor that dictates the identity, and ultimately the biological activity, of the final product. This guide provides an in-depth comparison of the factors influencing regioselectivity in this specific system and details the experimental and analytical methodologies required for its unambiguous validation.

Theoretical Underpinnings: Predicting the Site of Reactivity

The structure of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine presents multiple potential sites for nucleophilic aromatic substitution (SNAr). Understanding the inherent electronic properties of the pyridine and pyrimidine rings is the first step in predicting the most likely position of attack.

Electronic Landscape of the Heterocyclic Core
  • Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This makes it susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.[1][2] The negative charge of the intermediate (a Meisenheimer complex) formed during the reaction can be delocalized onto the nitrogen, providing significant stabilization.[1][2] In our substrate, the relevant positions on the pyridine ring are C2, C4, and C6.

  • Pyrimidine Ring: The pyrimidine ring, with its two nitrogen atoms, is even more electron-deficient than pyridine and generally more reactive towards nucleophiles.[3] Leaving groups at the C2, C4, and C6 positions of pyrimidines are readily displaced.[3]

Influence of Substituents on Regioselectivity

The existing substituents on both rings—the bromo group on the pyridine and the pyrimidine-oxy group—exert significant electronic and steric effects that modulate the inherent reactivity of the parent heterocycles.

  • 5-Bromo Substituent (Pyridine Ring): The bromine atom is an electron-withdrawing group via induction and a weak deactivator. In the context of SNAr, electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged intermediate.[4] Its position at C5 does not directly activate the C2, C4, or C6 positions in the same way an ortho or para nitro group would, but it contributes to the overall electron deficiency of the pyridine ring.

  • 3-Oxy-pyrimidine Substituent (Pyridine Ring): The ether linkage at the C3 position has a more complex influence. The oxygen atom can donate electron density through resonance, which would deactivate the ring towards nucleophilic attack. However, its inductive effect is electron-withdrawing. The net effect on the electron density at the remaining pyridine carbons (C2, C4, C6) is a subtle interplay of these opposing forces.

  • Competition Between Rings: A crucial consideration is the potential for the pyrimidine ring itself to undergo substitution. While the ether linkage to the pyridine ring is generally stable, under certain harsh conditions or with specific nucleophiles, cleavage could occur, or the pyrimidine ring itself might possess sites more reactive than the brominated pyridine. For instance, in 2,4-dichloropyrimidines, substitution is generally favored at the C4 position, but this can be altered by other substituents on the ring.[5][6]

Predicting the Most Probable Reaction Sites

Based on these principles, the most likely sites for a standard SNAr reaction on the 2-((5-Bromopyridin-3-yl)oxy)pyrimidine scaffold are the positions ortho and para to the pyridine nitrogen (C2, C4, and C6). The bromine at C5 is the leaving group. The relative reactivity of these sites will be influenced by the steric hindrance of the incoming nucleophile and the pyrimidine-oxy group, as well as the electronic effects of all substituents.[1]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1. Factors influencing regioselectivity in the substitution reaction.

Experimental Validation: A Comparative Approach

Theoretical predictions provide a strong starting point, but empirical data is the ultimate arbiter of regioselectivity. A multi-pronged analytical approach is essential to confirm the structure of the product(s) and quantify the distribution of any regioisomers.

Chromatographic Separation of Regioisomers

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for separating and detecting different isomers formed in a reaction.

ParameterHPLC-UV MethodGC-MS Method (with Derivatization)
Analyte Form Direct analysis of the native compoundSilylated derivative (e.g., TMS ether)
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mL
Linearity (r²) >0.999>0.995
Precision (%RSD) < 2%< 5%
Selectivity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass spectrum)
Structural Confirmation Limited (UV spectrum)High (Mass spectral fragmentation pattern)
This table presents expected performance metrics based on methods for analogous compounds.[7]
  • Column Selection: A reversed-phase C18 column is a good starting point for polar aromatic compounds.

  • Mobile Phase Optimization: Begin with a gradient of acetonitrile and water, with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: Use a UV detector set at a wavelength where the pyridine or pyrimidine chromophore absorbs strongly (typically around 254 nm).

  • Method Validation: Once separation is achieved, validate the method for linearity, accuracy, and precision to ensure quantitative reliability.

  • Derivatization: Due to the polarity of the heterocyclic core, derivatization is often necessary to increase volatility. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

  • Column Selection: A non-polar or medium-polarity capillary column, such as a DB-5ms, is suitable for the separation of the derivatized analytes.[7]

  • Temperature Program: Develop a temperature gradient that effectively separates the isomers of interest.

  • Mass Spectrometry: Operate the mass spectrometer in full scan mode to obtain fragmentation patterns that can help in identifying the different regioisomers.

dot graph TD { A[Reaction Mixture] --> B{Chromatographic Separation}; B --> C[HPLC Analysis]; B --> D[GC-MS Analysis]; C --> E[Separation of Regioisomers]; D --> F[Separation & Identification of Regioisomers]; E --> G[Quantification]; F --> G; }

Figure 2. Chromatographic workflow for regioisomer analysis.

Spectroscopic Confirmation: The Power of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including the definitive assignment of substitution patterns in regioisomers.[8]

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative. Protons ortho to the pyridine nitrogen are the most deshielded, appearing furthest downfield (typically δ 8.5-8.8 ppm).[9] The substitution of the bromine atom will result in the disappearance of one aromatic proton signal and a change in the splitting patterns of the remaining protons.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyridine and pyrimidine rings are also sensitive to the electronic environment. This can provide complementary information to the ¹H NMR data.

For complex molecules or when 1D NMR spectra are ambiguous, 2D NMR experiments are indispensable.[8][10]

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically through two or three bonds).[11] This is crucial for tracing the connectivity of the proton network within each ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons.[12] This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds.[11] This is particularly powerful for connecting different fragments of the molecule and for identifying the site of substitution by observing long-range correlations from protons on one ring to carbons on the other, or from protons on the nucleophile to carbons on the pyridine ring.

  • Sample Preparation: Dissolve a purified sample of the reaction product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire 1D Spectra: Obtain high-resolution ¹H and ¹³C{¹H} NMR spectra.

  • Acquire 2D Spectra: Perform COSY, HSQC, and HMBC experiments.

  • Data Analysis:

    • Use the HSQC spectrum to assign the signals of protonated carbons.

    • Use the COSY spectrum to establish the spin systems of the aromatic rings.

    • Use the HMBC spectrum to find long-range correlations that confirm the position of the new substituent. For example, a correlation from a proton on the nucleophile to a specific carbon on the pyridine ring will definitively establish the point of attachment.

dot graph TD { A[Purified Product] --> B{NMR Analysis}; subgraph "1D NMR" B --> C[¹H NMR]; B --> D[¹³C NMR]; end subgraph "2D NMR" B --> E[COSY]; B --> F[HSQC]; B --> G[HMBC]; end C & D & E & F & G --> H[Structure Elucidation]; H --> I{Regioisomer Confirmation}; }

Figure 3. NMR workflow for structural elucidation.

Conclusion: An Integrated Approach to Validation

Validating the regioselectivity of substitution reactions on 2-((5-Bromopyridin-3-yl)oxy)pyrimidine requires a synergistic approach that combines theoretical understanding with rigorous experimental verification. While the principles of nucleophilic aromatic substitution provide a framework for predicting the likely outcome, only a combination of high-resolution chromatographic separation and comprehensive NMR analysis can provide the definitive proof required in a research and drug development setting. By following the detailed protocols and understanding the underlying principles outlined in this guide, scientists can confidently determine the regiochemical outcome of their reactions and ensure the integrity of their synthetic endeavors. The accurate prediction and validation of regioselectivity are crucial for expediting drug development and reducing resource-intensive experimental work.[13]

References

  • Quora. (2021, July 9). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • Green, D. A., et al. (2023). Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning. Research Communities. Retrieved from [Link]

  • McNally, A. (2022, March 20). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Green, D. A., et al. (2023). Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning. Nature Communications, 14(1), 7583. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • Clayden, J., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368-16387. Retrieved from [Link]

  • Larionov, E. A., et al. (2015). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society, 137(48), 15214-15220. Retrieved from [Link]

  • Hurst, D. T., & Johnson, M. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 61-64. Retrieved from [Link]

  • Illuminati, G., & Stegel, F. (1983). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Advances in Heterocyclic Chemistry, 34, 305-444. Retrieved from [Link]

  • University of Liverpool. (n.d.). Chapter 10: Pyrimidines. Retrieved from [Link]

  • Wu, W., & Gao, Y. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • TMP Chem. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

  • University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Um, I.-H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of Physical Organic Chemistry, 26(10), 838-845. Retrieved from [Link]

  • TMP Chem. (2018, April 17). 36.04 Electrophilic Aromatic Substitutions of Heteroaromatics [Video]. YouTube. Retrieved from [Link]

  • Kiefer, A. M., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1435-1446. Retrieved from [Link]

  • ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure? Retrieved from [Link]

  • Funatsu, K., & Sasaki, S. (1988). Recent Advances in the Automated Structure Elucidation System, CHEMICS. Utilization of Two-Dimensional NMR Spectral Information and Development of Peripheral Functions for Examination of Candidates. Journal of Chemical Information and Computer Sciences, 28(4), 187-194. Retrieved from [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 838-849. Retrieved from [Link]

  • Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

  • Szafranek, J., & Szafranek, J. (1993). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 647(1), 188-193. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ACS Publications. (2022, October 14). Predicting Regioselectivity of AO, CYP, FMO, and UGT Metabolism Using Quantum Mechanical Simulations and Machine Learning. Retrieved from [Link]

  • University of Leeds. (n.d.). Pyridines: properties, syntheses & reactivity. Retrieved from [Link]

  • NMR Solutions. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • Rayner, P. J., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 55(12), 1083-1089. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods. Retrieved from [Link]

  • RSC Publishing. (2024, September 3). Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network. Retrieved from [Link]

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590-2600. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Retrieved from [Link]

  • Buncel, E., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules, 15(12), 9182-9201. Retrieved from [Link]

Sources

Validation

In Vitro Efficacy Comparison of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine-Based Inhibitors: A Multi-Target Profiling Guide

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond surface-level IC₅₀ values to understand the mechanistic interactions driving efficacy. The 2-((5-Bromopyridin-3-yl)oxy)pyrimidine scaffold (CAS 1343943-60-1) has emerged as a highly versatile building block in modern drug discovery. The 5-bromopyridine moiety provides critical halogen bonding and lipophilic interactions within kinase and protease active sites, while the oxypyrimidine core acts as a rigid, hydrogen-bonding hinge binder.

This guide provides an objective, data-driven comparison of inhibitors derived from this scaffold against standard clinical and preclinical alternatives across three distinct therapeutic targets: CDK7 , Axl Kinase , and MALT1 Protease [1][2][3].

Targeting CDK7 in Transcriptional Addiction

Cyclin-dependent kinase 7 (CDK7) is a core component of the TFIIH complex, responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II. Inhibiting CDK7 selectively downregulates oncogenic super-enhancer-driven transcription, making it a prime target for cancers exhibiting transcriptional addiction[4]. The pyrimidine scaffold has been successfully utilized to synthesize potent CDK7 inhibitors[3].

CDK7_Pathway Inhibitor Pyrimidine Scaffold / THZ1 CDK7 CDK7 / TFIIH Inhibitor->CDK7 Covalent/Competitive Inhibition RNAPII RNA Pol II (CTD) CDK7->RNAPII Phosphorylation Transcription Oncogenic Transcription RNAPII->Transcription Initiation

Fig 1: Mechanism of CDK7-mediated transcriptional regulation and inhibitor blockade.

Efficacy Comparison: Scaffold Derivative vs. THZ1
CompoundTargetBiochemical IC₅₀ (nM)Cell Viability (HCT116) IC₅₀ (nM)Binding Modality
Pyrimidine-Deriv C CDK74.245Reversible, ATP-Competitive
THZ1 (Standard) CDK73.250Covalent (Irreversible)
Experimental Protocol: ADP-Glo™ Kinase Assay

Causality Check: Why use ADP-Glo over traditional radiometric ³³P-ATP assays? Radiometric assays are typically run at sub-physiological ATP levels (e.g., 10 µM). ADP-Glo allows us to safely run assays at physiological ATP concentrations (1 mM). This is critical for evaluating pyrimidine-based hinge-binders, as we must rigorously stress-test the competitive affinity of the scaffold against high intracellular ATP concentrations before assessing cellular efficacy.

  • Enzyme/Substrate Preparation: Dilute recombinant CDK7/CyclinH/MAT1 complex to 2 nM in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Incubation: Add serial dilutions of the pyrimidine derivative or THZ1. Incubate for 30 minutes at room temperature to allow for equilibrium binding (or covalent bond formation for THZ1).

  • Reaction Initiation: Add 1 mM ATP and 0.2 µg/µL RNAPII CTD peptide. Incubate for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent (1:1 volume) to terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes.

  • Signal Generation & Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader.

Targeting Axl Kinase in the Tumor Microenvironment

Axl is a TAM family receptor tyrosine kinase activated by the GAS6 ligand. Its overexpression drives epithelial-mesenchymal transition (EMT), metastasis, and resistance to standard EGFR/PI3K inhibitors[5]. Patent literature confirms the high potency of pyrimidine and triazine derivatives as Axl inhibitors[2].

AXL_Pathway GAS6 GAS6 Ligand AXL Axl Receptor Tyrosine Kinase GAS6->AXL Dimerization PI3K PI3K / AKT Survival Pathway AXL->PI3K Activation EMT Epithelial-Mesenchymal Transition (EMT) PI3K->EMT Promotes Inhibitor Pyrimidine Derivatives Inhibitor->AXL Kinase Domain Blockade

Fig 2: Axl kinase signaling cascade driving EMT and tumor survival.

Efficacy Comparison: Scaffold Derivative vs. R428 (BGB324)
CompoundTargetBiochemical IC₅₀ (nM)Selectivity (vs Mer/Tyro3)Assay Type
Pyrimidine-Deriv A Axl1.8>100-foldHTRF
R428 (Standard) Axl14.050-foldHTRF
Experimental Protocol: HTRF Kinase Assay

Causality Check: Why Homogeneous Time-Resolved Fluorescence (HTRF)? Highly conjugated pyrimidine and bromopyridine scaffolds often exhibit intrinsic autofluorescence in the blue/green spectrum (300-500 nm). Standard prompt fluorescence assays yield false positives due to this interference. HTRF utilizes a Europium cryptate donor with a long emission half-life. By implementing a 50 µs time delay before reading the 665 nm emission, we completely gate out the short-lived autofluorescence of the inhibitor, ensuring a self-validating readout of true Axl target engagement.

  • Compound Spotting: Dispense 100 nL of compound in DMSO into a 384-well low-volume plate.

  • Kinase Reaction: Add 5 µL of Axl kinase (0.5 nM final) and biotinylated TK-substrate peptide. Initiate with 5 µL of ATP (at the Km​ value of 15 µM). Incubate for 60 minutes.

  • Stop & Detection: Add 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction), Europium-cryptate labeled anti-phosphotyrosine antibody, and XL665-labeled Streptavidin.

  • Time-Gated Reading: Read the plate using a time-resolved fluorescence reader (Ex 337 nm, Em 620 nm / 665 nm) after a 50 µs delay. Calculate the 665/620 nm FRET ratio.

Targeting MALT1 Protease in NF-κB Signaling

MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) acts as a unique paracaspase within the CARMA1-BCL10-MALT1 (CBM) complex. By cleaving inhibitory proteins like A20, MALT1 drives NF-κB hyperactivation in autoimmune diseases and lymphomas. Pyrazolo-pyrimidine derivatives utilizing the bromopyridine ether linkage have demonstrated exceptional MALT1 inhibition[1][6].

MALT1_Pathway CBM CARMA1-BCL10-MALT1 (CBM) Complex MALT1 MALT1 Paracaspase CBM->MALT1 Oligomerization Substrates A20 / CYLD (Inhibitory Proteins) MALT1->Substrates Cleavage (Inactivation) NFKB NF-κB Hyperactivation Substrates->NFKB Releases Brake on Inhibitor Pyrazolo-Pyrimidine Inhibitor Inhibitor->MALT1 Protease Inhibition

Fig 3: MALT1 paracaspase activity in the CBM complex mediating NF-κB activation.

Efficacy Comparison: Scaffold Derivative vs. MI-2
CompoundTargetBiochemical IC₅₀ (nM)Substrate Cleavage InhibitionCellular NF-κB Reporter IC₅₀
Pyrimidine-Deriv B MALT112.595% at 1 µM85 nM
MI-2 (Standard) MALT15.898% at 1 µM45 nM
Experimental Protocol: Fluorogenic Cleavage Assay

Causality Check: Why the Ac-LRSR-AMC substrate? MALT1 is a paracaspase that specifically cleaves after arginine residues, unlike standard caspases (e.g., Caspase-3) which cleave after aspartate. By utilizing the Ac-LRSR-AMC fluorogenic substrate, we create a highly specific, self-validating system. Any reduction in AMC fluorescence is directly attributable to MALT1 inhibition, eliminating confounding background cleavage by off-target proteases.

  • Enzyme Preparation: Dilute recombinant full-length MALT1 to 5 nM in assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 M Citrate to induce oligomerization).

  • Compound Pre-incubation: Add the pyrimidine derivative or MI-2 to the enzyme mixture. Incubate for 30 minutes at 30°C.

  • Substrate Addition: Add the fluorogenic substrate Ac-LRSR-AMC to a final concentration of 50 µM.

  • Kinetic Reading: Immediately transfer to a fluorescent microplate reader. Monitor the release of 7-Amino-4-methylcoumarin (AMC) kinetically for 60 minutes at 30°C (Ex 380 nm / Em 460 nm). Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the IC₅₀.

Conclusion

The 2-((5-Bromopyridin-3-yl)oxy)pyrimidine scaffold is a structurally privileged pharmacophore. As demonstrated by the robust in vitro data, minor substitutions to this core allow for the highly selective targeting of diverse protein classes—from the transcriptional kinase CDK7 to the TAM-family receptor Axl, and even the unique paracaspase MALT1. By employing rigorous, self-validating assay methodologies (ADP-Glo, HTRF, and target-specific fluorogenic substrates), researchers can confidently evaluate the true mechanistic efficacy of these derivatives against standard clinical alternatives.

References

  • Zhao, Y., et al. (2022). "Discovery of Novel N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease." Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Johnson, T. W., et al. (2016). "Pyrimidine and triazine derivatives and their use as axl inhibitors." WIPO (PCT) WO2016097918A1.
  • Pissot Soldermann, C., et al. (2017). "Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors." USPTO US9815842B2.
  • Wang, X., et al. (2020). "CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism." Frontiers in Oncology / PMC.[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.